N-Benzyl-4-toluidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-benzyl-4-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N/c1-12-7-9-14(10-8-12)15-11-13-5-3-2-4-6-13/h2-10,15H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEVOWRWHMCBERP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10202376 | |
| Record name | N-Benzyl-4-toluidine | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5405-15-2 | |
| Record name | N-Benzyl-4-methylaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5405-15-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | N-Benzyl-4-toluidine | |
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| Record name | 5405-15-2 | |
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| Record name | N-Benzyl-4-toluidine | |
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| Record name | N-benzyl-p-toluidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.050 | |
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| Record name | N-BENZYL-4-TOLUIDINE | |
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| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
N-Benzyl-4-toluidine molecular weight and formula
An In-Depth Technical Guide to N-Benzyl-4-toluidine
This technical guide provides a comprehensive overview of this compound, including its fundamental molecular properties, detailed experimental protocols for its synthesis, and insights into its metabolic pathways. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.
Core Molecular and Physical Properties
This compound, also known as N-Benzyl-4-methylaniline, is an aromatic amine with significant applications in synthetic organic chemistry.[1] Its core properties are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₁₅N | [1][2][3] |
| Molecular Weight | 197.28 g/mol | [1][2] |
| CAS Number | 5405-15-2 | [1][2][3] |
| IUPAC Name | N-benzyl-4-methylaniline | [3] |
| Synonyms | This compound, N-Benzyl-4-methylaniline, Benzenemethanamine, N-(4-methylphenyl)- | [2][3] |
| Primary Hazards | Irritant | [3] |
Experimental Protocols: Synthesis of this compound
The synthesis of this compound can be achieved through several established methods. Below are detailed protocols for two common synthetic routes: Reductive Amination and N-Alkylation.
Reductive Amination
This method involves the reaction of 4-toluidine with benzaldehyde to form an imine intermediate, which is subsequently reduced to the target secondary amine.[1]
Materials:
Procedure:
-
In a suitable reaction flask, mix equimolar amounts of 4-toluidine and benzaldehyde. An exothermic reaction may occur.[4]
-
Dissolve the mixture in a suitable solvent such as ethanol or ether.[4]
-
Transfer the solution to a high-pressure hydrogenation apparatus.
-
Add a catalytic amount of Raney nickel or a palladium-based catalyst to the mixture.[1][4]
-
Seal the reaction vessel and introduce hydrogen gas to the required pressure (e.g., up to 1000 psi).[4]
-
Agitate the mixture at room temperature until the reaction is complete, which can be monitored by the cessation of hydrogen uptake.[4]
-
Once the reaction is complete, carefully vent the hydrogen gas.
-
Filter the reaction mixture to remove the catalyst.
-
Remove the solvent from the filtrate by distillation.
-
The crude product can then be purified by distillation under reduced pressure to yield this compound.[4]
N-Alkylation
This protocol describes the synthesis via a direct SN2 type substitution reaction between 4-toluidine and a benzyl halide.[1]
Materials:
-
4-Toluidine
-
Benzyl bromide or Benzyl chloride
-
Base (e.g., Potassium carbonate, K₂CO₃)[1]
-
Polar aprotic solvent (e.g., N,N-dimethylformamide, DMF)[1]
Procedure:
-
In a round-bottom flask, dissolve 4-toluidine in a polar aprotic solvent such as DMF.
-
Add a base, such as potassium carbonate, to the solution. The base acts to neutralize the hydrohalic acid formed during the reaction.[1]
-
To this stirred mixture, add an equimolar amount of benzyl bromide dropwise.
-
Heat the reaction mixture to a temperature between 60–80 °C.[1]
-
Maintain the temperature and continue stirring until the reaction is complete, as monitored by techniques like Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting crude product can be further purified by column chromatography or recrystallization to obtain pure this compound.
Visualized Workflows and Pathways
The following diagrams illustrate the synthesis workflows and a potential metabolic pathway for this compound.
Caption: Workflow for the synthesis of this compound via reductive amination.
Caption: Logical relationship for the synthesis of this compound via N-alkylation.
References
An In-Depth Technical Guide to the Solubility of N-Benzyl-4-toluidine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of N-Benzyl-4-toluidine in various organic solvents. Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on qualitative solubility information and provides a detailed, generalized experimental protocol for determining precise solubility values.
Introduction to this compound
Qualitative Solubility of this compound
Based on documented synthesis procedures and the general solubility of similar aromatic amines, this compound is expected to be soluble in a range of common organic solvents. Amines are generally soluble in organic solvents such as alcohols, ethers, and benzene[1]. The synthesis of this compound is often carried out in polar aprotic solvents like N,N-dimethylformamide (DMF), indicating its solubility in such media[2]. Catalytic hydrogenation steps in its synthesis are frequently performed in solvents like ethanol and methanol, further suggesting its solubility in these alcohols[2].
Table 1: Qualitative Solubility of this compound in Various Organic Solvents
| Solvent Class | Specific Solvent | Qualitative Solubility | Rationale/Source Context |
| Polar Aprotic | N,N-Dimethylformamide (DMF) | Soluble | Commonly used as a solvent for the N-alkylation reaction to synthesize this compound, indicating it effectively dissolves the reactants and products[2]. |
| Dimethyl sulfoxide (DMSO) | Likely Soluble | Similar to DMF, DMSO is a polar aprotic solvent often used in reactions involving amines[2]. | |
| Polar Protic | Ethanol | Soluble | Used as a solvent for the catalytic hydrogenation step in the reductive amination synthesis of this compound[2]. General solubility of amines in alcohols is also noted[1]. |
| Methanol | Soluble | Also used as a solvent for catalytic hydrogenation in the synthesis of this compound[2]. | |
| Non-Polar | Benzene | Likely Soluble | Amines are generally soluble in benzene[1]. |
| Ether (Diethyl ether) | Likely Soluble | Amines are generally soluble in ether[1]. | |
| Other | Acetone | Likely Soluble | A common organic solvent in which many organic compounds, including amines, are soluble. |
| Ethyl Acetate | Likely Soluble | A moderately polar solvent in which many organic compounds are soluble. |
Experimental Protocol for a Key Experiment: Determination of this compound Solubility
The following is a detailed, generalized methodology for the quantitative determination of this compound solubility in an organic solvent, based on the widely accepted shake-flask method.
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Scintillation vials or sealed flasks
-
Orbital shaker with temperature control
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Preparation of Standard Solutions:
-
Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of known concentration.
-
Perform serial dilutions of the stock solution to create a series of standard solutions of decreasing concentrations. These will be used to generate a calibration curve.
-
-
Equilibration:
-
Add an excess amount of this compound to a series of vials containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. It is advisable to take samples at different time points (e.g., 24, 48, 72 hours) to confirm that the concentration is no longer changing, indicating equilibrium has been achieved.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a sample from the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid.
-
Dilute the filtered sample with a known volume of the solvent to bring the concentration within the range of the calibration curve.
-
-
Analysis by HPLC:
-
Analyze the standard solutions and the prepared sample solutions using a validated HPLC method. A reverse-phase HPLC method with a mobile phase of acetonitrile and water is often suitable for such compounds[3].
-
Record the peak areas obtained from the chromatograms.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Use the peak area of the diluted sample to determine its concentration from the calibration curve.
-
Calculate the original concentration of the saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as g/100 mL or mol/L.
-
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of this compound.
Caption: Workflow for Solubility Determination.
Logical Relationships in Solubility
The solubility of this compound is governed by the principle of "like dissolves like." The interplay of its structural features determines its interaction with different solvents.
References
An In-Depth Technical Guide to the FT-IR and Mass Spectrometry Analysis of N-Benzyl-4-toluidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) and mass spectrometry analysis of N-Benzyl-4-toluidine, a secondary aromatic amine of interest in various fields of chemical research and development. This document details the expected spectral data, outlines experimental protocols, and presents key analytical information in a structured format to aid in the characterization and identification of this compound.
Introduction to this compound
This compound (also known as N-benzyl-4-methylaniline) is a secondary aromatic amine with the chemical formula C₁₄H₁₅N and a molecular weight of 197.27 g/mol .[1] Its structure, featuring a benzyl group and a p-toluidine moiety linked by a secondary amine, gives rise to characteristic spectroscopic signatures that are crucial for its identification and characterization. This guide focuses on two primary analytical techniques: FT-IR spectroscopy for the identification of functional groups and mass spectrometry for the determination of molecular weight and fragmentation patterns.
FT-IR Spectral Analysis
FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule based on the absorption of infrared radiation. The FT-IR spectrum of this compound exhibits characteristic peaks corresponding to the vibrations of its constituent bonds.
Experimental Protocol for FT-IR Analysis
A standard protocol for obtaining the FT-IR spectrum of this compound is as follows:
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector is suitable for this analysis.
Sample Preparation:
-
Ensure the this compound sample is pure and dry.
-
For solid samples, the KBr pellet method is commonly used. A small amount of the sample (1-2 mg) is ground with anhydrous potassium bromide (100-200 mg) to a fine powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Alternatively, for liquid or dissolved samples, a thin film can be prepared by depositing a drop of the sample solution (in a volatile solvent like chloroform or methylene chloride) onto a salt plate (e.g., NaCl or KBr) and allowing the solvent to evaporate.
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the pure KBr pellet to subtract atmospheric and instrumental interferences.
-
Place the prepared sample in the spectrometer's sample holder.
-
Acquire the sample spectrum over a typical mid-IR range of 4000-400 cm⁻¹.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Process the data to obtain a transmittance or absorbance spectrum.
Interpretation of the FT-IR Spectrum
The FT-IR spectrum of this compound is characterized by several key absorption bands. The table below summarizes the expected vibrational frequencies and their assignments.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Medium, Sharp | N-H stretch of the secondary amine |
| 3100-3000 | Medium | Aromatic C-H stretch (benzyl and tolyl groups) |
| 2950-2850 | Medium | Aliphatic C-H stretch (methylene and methyl groups) |
| ~1600, ~1500, ~1450 | Strong to Medium | C=C aromatic ring stretching vibrations |
| ~1335-1250 | Strong | C-N stretching of the aromatic amine[2] |
| ~750-700 | Strong | C-H out-of-plane bending for substituted benzenes |
Note: The exact peak positions may vary slightly depending on the sample preparation method and the physical state of the sample.
Mass Spectrometry Analysis
Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation pattern upon ionization. Electron ionization (EI) is a common method used for the analysis of relatively volatile and thermally stable compounds like this compound.
Experimental Protocol for Mass Spectrometry
A typical experimental setup for the mass spectrometric analysis of this compound, often coupled with gas chromatography (GC-MS), is described below.
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source and a quadrupole or ion trap mass analyzer.
Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or methanol. A typical concentration is in the range of 10-100 µg/mL.
GC-MS Conditions:
-
GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).
-
Injector Temperature: Typically set to 250-280 °C.
-
Oven Temperature Program: A temperature gradient is used to ensure good separation and peak shape. For example, start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 10-20 °C/min, and hold for 5-10 minutes.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
MS Ion Source Temperature: Typically 230 °C.
-
Ionization Energy: Standard 70 eV for electron ionization.
-
Mass Range: Scan from m/z 40 to 400.
Interpretation of the Mass Spectrum
The electron ionization mass spectrum of this compound provides key information about its molecular structure.
Molecular Ion Peak: The mass spectrum will show a molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) of 197, corresponding to the molecular weight of the compound.[1]
Key Fragmentation Peaks: The fragmentation pattern is crucial for structural confirmation. The major fragmentation pathways and the resulting characteristic ions are summarized in the table below.
| m/z | Ion Structure | Description |
| 197 | [C₁₄H₁₅N]⁺ | Molecular Ion |
| 106 | [C₇H₈N]⁺ | Loss of a benzyl radical (C₇H₇•) |
| 91 | [C₇H₇]⁺ | Tropylium ion, often the base peak |
Visualization of Analytical Workflows
To provide a clear understanding of the analytical processes, the following diagrams illustrate the experimental workflows for FT-IR and mass spectrometry analysis.
Caption: Experimental workflow for FT-IR analysis.
Caption: Experimental workflow for GC-MS analysis.
Caption: Proposed mass spectral fragmentation pathway.
Conclusion
The combination of FT-IR and mass spectrometry provides a robust analytical approach for the unambiguous identification and structural characterization of this compound. The characteristic N-H and C-N stretching vibrations in the FT-IR spectrum, coupled with the definitive molecular ion and fragmentation pattern in the mass spectrum, serve as reliable fingerprints for this compound. The detailed protocols and data presented in this guide are intended to support researchers and scientists in their analytical endeavors involving this compound.
References
Unveiling the Structural Architecture of N-Benzyl-4-toluidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Benzyl-4-toluidine, a secondary amine of significant interest in synthetic organic chemistry and with potential applications in medicinal chemistry, lacks a publicly available, experimentally determined crystal structure. This comprehensive technical guide consolidates the available information on its synthesis and outlines the established methodologies for its structural characterization by single-crystal and powder X-ray diffraction (XRD). While a definitive crystal structure remains to be elucidated, this document provides the foundational knowledge and experimental frameworks necessary for researchers to pursue this characterization.
Introduction
This compound (Figure 1) is a versatile organic compound utilized as a building block in the synthesis of various more complex molecules. Its structural features, comprising a benzyl group and a p-toluidine moiety, make it a subject of interest for studies in molecular conformation, intermolecular interactions, and their influence on the physicochemical properties of the resulting materials. A definitive understanding of its three-dimensional structure through X-ray crystallography is crucial for rational drug design, materials science, and fundamental chemical research.
Figure 1: Chemical Structure of this compound.
Synthesis of this compound
Several synthetic routes to this compound have been reported, with the most common methods being reductive amination and N-alkylation.
Experimental Protocols
2.1.1. Reductive Amination of Benzaldehyde with p-Toluidine
This method involves the reaction of benzaldehyde and p-toluidine to form an intermediate Schiff base (imine), which is subsequently reduced to the secondary amine.[1]
-
Materials: Benzaldehyde, p-toluidine, ethanol, Raney nickel, hydrogen gas.
-
Procedure:
-
In a suitable reaction vessel, dissolve equimolar amounts of benzaldehyde and p-toluidine in ethanol.
-
Add a catalytic amount of Raney nickel to the solution.
-
Place the reaction vessel in a high-pressure hydrogenation apparatus.
-
Pressurize the vessel with hydrogen gas (e.g., up to 1000 psi).
-
Shake the reaction mixture at room temperature for a specified time (e.g., 15 minutes).
-
After the reaction is complete, carefully vent the hydrogen gas.
-
Remove the catalyst by filtration.
-
Evaporate the solvent under reduced pressure.
-
The crude product can be purified by distillation under reduced pressure.
-
2.1.2. N-Alkylation of p-Toluidine with Benzyl Bromide
This method involves the direct alkylation of p-toluidine with a benzyl halide.[1]
-
Materials: p-Toluidine, benzyl bromide, potassium carbonate, dimethylformamide (DMF).
-
Procedure:
-
To a stirred solution of p-toluidine in DMF, add an equimolar amount of benzyl bromide.
-
Add a slight excess of a base, such as potassium carbonate, to neutralize the HBr formed during the reaction.
-
Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and maintain for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.
-
Synthesis Workflow
Figure 2: Synthetic pathways for this compound.
Crystal Structure and XRD Data
As of the date of this publication, a definitive, experimentally determined crystal structure for this compound has not been deposited in major crystallographic databases such as the Cambridge Structural Database (CSD) or the Crystallography Open Database (COD).
Hypothetical Crystallographic Data
Based on analyses of similar organic molecules, this compound is anticipated to crystallize in a common space group for organic compounds, such as the monoclinic system with space group P2₁/c. The following table presents a hypothetical set of crystallographic parameters for illustrative purposes. These values are not experimental and should be treated as placeholders.
| Parameter | Hypothetical Value |
| Chemical Formula | C₁₄H₁₅N |
| Formula Weight | 197.28 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | Value to be determined |
| b (Å) | Value to be determined |
| c (Å) | Value to be determined |
| α (°) | 90 |
| β (°) | Value to be determined |
| γ (°) | 90 |
| Volume (ų) | Value to be determined |
| Z | 4 |
| Calculated Density (g/cm³) | Value to be determined |
Experimental Protocol for Crystal Structure Determination
The following outlines a general procedure for the determination of the crystal structure of this compound.
3.2.1. Single Crystal Growth
-
Purification: The synthesized this compound should be purified to a high degree (>99%) using techniques such as column chromatography followed by recrystallization or sublimation.
-
Solvent Selection: A range of solvents and solvent mixtures should be screened for their ability to dissolve the compound at elevated temperatures and allow for slow crystallization upon cooling.
-
Crystallization Techniques:
-
Slow Evaporation: A saturated solution of the compound is left undisturbed in a loosely covered container to allow for the slow evaporation of the solvent.
-
Slow Cooling: A saturated solution at an elevated temperature is slowly cooled to room temperature or below.
-
Vapor Diffusion: A solution of the compound is placed in a small, open container within a larger, sealed container holding a more volatile solvent in which the compound is less soluble.
-
Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble.
-
3.2.2. Single-Crystal X-ray Diffraction (SC-XRD) Data Collection
-
Crystal Mounting: A suitable single crystal of appropriate size and quality is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-rays (typically from a Mo or Cu source) are directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.
-
Data Processing: The collected diffraction data are processed to determine the unit cell parameters, space group, and integrated intensities of the reflections.
3.2.3. Structure Solution and Refinement
-
Structure Solution: The processed data are used to solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Structure Refinement: The initial model is refined against the experimental data using least-squares methods to optimize the atomic coordinates, and thermal parameters. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Powder X-ray Diffraction (PXRD)
In the absence of suitable single crystals, powder XRD can provide valuable structural information.
3.3.1. Experimental Protocol for PXRD
-
Sample Preparation: A finely ground powder of the crystalline material is packed into a sample holder.
-
Data Collection: The sample is placed in a powder diffractometer, and an X-ray beam is scanned over a range of 2θ angles. The intensity of the diffracted X-rays is recorded at each angle.
-
Data Analysis: The resulting powder diffraction pattern (a plot of intensity vs. 2θ) is used to identify the crystalline phases present and can be used for structure determination if single crystals are not available, though this is a more complex process.
Workflow for Crystal Structure Determination
Figure 3: General workflow for the determination of the crystal structure of an organic compound.
Conclusion
This technical guide provides a detailed overview of the synthesis and a prospective approach to the structural characterization of this compound. While the definitive crystal structure and corresponding XRD data are not yet publicly available, the experimental protocols and workflows outlined herein offer a clear pathway for researchers to obtain this critical information. The elucidation of the crystal structure of this compound will be a valuable contribution to the fields of organic chemistry, materials science, and drug development, enabling a deeper understanding of its structure-property relationships.
References
An In-depth Technical Guide to the Synthesis and Characterization of N-Benzyl-4-toluidine and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of N-Benzyl-4-toluidine and its derivatives. This compound, also known as N-benzyl-4-methylaniline, serves as a versatile scaffold in medicinal chemistry and a valuable component in material science.[1] Its derivatives have garnered significant attention for their potential biological activities, including antimicrobial and enzyme inhibitory properties.[1] This document details established synthetic protocols, thorough characterization methodologies, and presents key data in a structured format to support researchers in their scientific endeavors.
Synthesis of this compound
Several synthetic routes have been established for the preparation of this compound, often achieving high yields under mild conditions.[1] The most common methods include reductive amination, N-alkylation, and palladium-catalyzed cross-coupling reactions.
Reductive Amination
Reductive amination is a widely used method that involves the reaction of an amine with a carbonyl compound to form an imine, which is subsequently reduced to a secondary or tertiary amine.[2][3] For the synthesis of this compound, this involves the condensation of 4-toluidine with benzaldehyde to form an N-benzylidene-4-methylaniline intermediate, which is then reduced.[1]
Experimental Protocol: Reductive Amination
A common procedure for reductive amination is as follows:
-
Imine Formation: In a suitable reaction vessel, equimolar amounts of 4-toluidine and benzaldehyde are mixed.[4][5] For some substrates, the reaction can be performed neat (solvent-free), where the solids are ground together until a color change is observed and the mixture becomes a dry powder.[2][3][5] Alternatively, a solvent such as methanol or benzene can be used, often with a catalytic amount of acetic acid to facilitate imine formation.[6] The mixture is typically stirred for 1-2 hours to ensure complete formation of the imine.[6]
-
Reduction: The formed imine is then reduced in situ. A reducing agent, such as sodium borohydride (NaBH₄), is carefully added to the reaction mixture, often dissolved in a solvent like 95% ethanol.[2][5] The reaction is typically stirred for several hours or until completion, which can be monitored by Thin Layer Chromatography (TLC).[6]
-
Work-up and Purification: Upon completion, the reaction is quenched, for instance by the addition of water, which may precipitate the product.[2] The crude product is then collected by vacuum filtration, washed, and can be further purified by recrystallization or column chromatography to yield pure this compound.[4]
N-Alkylation
Direct N-alkylation involves the reaction of 4-toluidine with a benzylating agent, such as benzyl bromide or benzyl chloride.[1] This is a nucleophilic substitution (Sɴ2) reaction where the nitrogen atom of the amine attacks the electrophilic carbon of the benzyl halide.[1]
Experimental Protocol: N-Alkylation
-
Reaction Setup: 4-toluidine is dissolved in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1] A base, such as potassium carbonate (K₂CO₃), is added to the mixture. The base is crucial for neutralizing the hydrohalic acid byproduct, which would otherwise protonate the starting amine and halt the reaction.[1]
-
Addition of Alkylating Agent: Benzyl bromide (or another suitable benzyl halide) is added to the mixture, typically dropwise.
-
Reaction Conditions: The reaction mixture is heated, often between 60–80°C, and stirred for several hours until the reaction is complete (monitored by TLC).[1]
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is typically poured into water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude product is then purified, usually by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[7] This method allows for the coupling of an amine with an aryl halide and is known for its broad substrate scope and functional group tolerance.[7] For the synthesis of this compound, this would involve the coupling of 4-bromotoluene with benzylamine or p-toluidine with benzyl bromide, although the former is more common for this specific reaction type.
General Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: In an inert atmosphere (e.g., under argon or nitrogen), a reaction vessel is charged with the aryl halide (e.g., 4-bromotoluene), the amine (e.g., benzylamine), a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XantPhos), and a base (e.g., sodium tert-butoxide, KOtBu).[8][9]
-
Solvent and Conditions: An anhydrous solvent, such as toluene or dioxane, is added. The mixture is then heated under an inert atmosphere for a specified time until the starting materials are consumed.
-
Work-up and Purification: The reaction mixture is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and the residue is purified by column chromatography.
Data Presentation: Synthesis and Characterization
Quantitative data from synthesis and characterization are summarized below for easy reference.
Table 1: Comparison of Synthetic Methods for this compound
| Synthesis Method | Starting Materials | Catalyst/Conditions | Reported Yield (%) | Reference(s) |
| Reductive Amination | 4-Toluidine, Benzaldehyde | Palladium catalyst, H₂ | Not specified | [1] |
| Reductive Amination | m-Toluidine, Benzaldehyde | Raney nickel, H₂ (1000 psi) | 89–94% | [4] |
| N-Alkylation | 4-Toluidine, Benzyl bromide | K₂CO₃, DMF, 60–80°C | 70–85% | [1] |
| Reductive Alkylation | 4-Nitrotoluene, Benzyl alcohol | Ruthenium catalyst, 25–50°C | 83–95% | [1] |
| Nickel-Catalyzed C-N Formation | Not specified | Nickel catalyst, mild conditions | 83–95% | [1] |
Table 2: Spectroscopic Data for this compound
| Characterization Technique | Data | Reference(s) |
| ¹H NMR | Aromatic protons: δ 7.44–7.16 (m) Methylene protons (-CH₂-): δ 4.41 (d) Methyl protons (-CH₃): δ 2.34 (s) | [1] |
| ¹³C NMR | Aromatic carbons, Amine-substituted carbon, Methylene carbon, Methyl carbon | [10] |
| IR Spectroscopy | C-N stretch: ~1350 cm⁻¹ N-H stretch (secondary amine): ~3400 cm⁻¹ (broad) Aromatic C-H stretch: ~3030 cm⁻¹ | [1][11][12] |
| Mass Spectrometry (EI-MS) | Molecular Ion Peak [M]⁺: m/z 197 | [1][13] |
Note: Chemical shifts (δ) are reported in ppm and can vary slightly based on the solvent and instrument used.[1]
Characterization Protocols
A combination of spectroscopic techniques is essential for the unambiguous structural confirmation and purity assessment of this compound and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds.
General Protocol for NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard NMR tube.
-
Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 or 500 MHz). Additional experiments like DEPT can be run to aid in the assignment of carbon signals.[14]
-
Data Analysis: Process the spectra (Fourier transform, phase correction, baseline correction) and integrate the signals in the ¹H NMR spectrum. Analyze chemical shifts, coupling constants, and multiplicities to confirm the presence of all expected protons and carbons in their respective chemical environments.[15]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
General Protocol for IR Analysis
-
Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl).
-
Data Acquisition: Record the IR spectrum over the standard range (typically 4000-400 cm⁻¹).
-
Data Analysis: Identify characteristic absorption bands corresponding to the functional groups in this compound, such as N-H stretching, C-N stretching, aromatic C-H stretching, and C=C stretching of the aromatic rings.[14][15]
Mass Spectrometry (MS)
MS provides information about the molecular weight and fragmentation pattern of the compound, which helps confirm its identity.
General Protocol for MS Analysis
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile). The solution is then introduced into the mass spectrometer, often via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).[16]
-
Data Acquisition: Acquire the mass spectrum using an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Data Analysis: Identify the molecular ion peak ([M]⁺ or [M+H]⁺) to confirm the molecular weight of the compound.[1] Analyze the fragmentation pattern to further support the proposed structure.
Synthesis and Importance of Derivatives
The synthesis of this compound derivatives typically follows the same protocols described above, utilizing substituted starting materials. For example, using substituted benzaldehydes in reductive amination or substituted benzyl halides in N-alkylation allows for the introduction of various functional groups onto the benzyl ring. These modifications are crucial for tuning the molecule's physicochemical properties and biological activity.[1] Derivatives of N-benzyl piperidine, a related scaffold, have shown promise as potent inhibitors of the influenza H1N1 virus.[17] Similarly, other piperidine derivatives are being explored for a wide range of pharmacological activities, including anticancer and antimicrobial applications.[18][19] This highlights the importance of synthesizing and screening libraries of derivatives to identify lead compounds for drug development.
References
- 1. This compound | 5405-15-2 | Benchchem [benchchem.com]
- 2. DSpace [open.bu.edu]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. storage-cdn.labflow.com [storage-cdn.labflow.com]
- 6. arkat-usa.org [arkat-usa.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 10. rsc.org [rsc.org]
- 11. N-benzyl-o-toluidine [webbook.nist.gov]
- 12. Synthesis and Characterization of Novel Amphiphilic N-Benzyl 1,4-Dihydropyridine Derivatives—Evaluation of Lipid Monolayer and Self-Assembling Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. N-benzyl-4-methylaniline | C14H15N | CID 79403 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. youtube.com [youtube.com]
- 16. This compound | SIELC Technologies [sielc.com]
- 17. diposit.ub.edu [diposit.ub.edu]
- 18. researchgate.net [researchgate.net]
- 19. Journal of Clinical Medicine of Kazakhstan [clinmedkaz.org]
Theoretical and Computational Deep Dive into N-Benzyl-4-toluidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and computational studies of N-Benzyl-4-toluidine, a versatile secondary amine with applications in organic synthesis. The document delves into its synthesis, characterization, and in-silico analysis using Density Functional Theory (DFT) calculations, offering valuable insights for researchers in medicinal chemistry and materials science.
Introduction
This compound, also known as N-benzyl-4-methylaniline, is a secondary amine that serves as a crucial intermediate and building block in the synthesis of various organic compounds.[1] Its molecular structure, characterized by a benzyl group and a p-tolyl group attached to a nitrogen atom, imparts specific electronic and steric properties that are of interest for theoretical and computational analysis. Understanding these properties through DFT calculations can aid in predicting its reactivity, stability, and potential applications.
Synthesis of this compound
The synthesis of this compound can be achieved through several methods, with reductive amination and N-alkylation being the most common.[2]
Reductive Amination
This method involves the reaction of 4-toluidine with benzaldehyde to form an intermediate imine, which is then reduced to the final product.[2]
Experimental Protocol: Reductive Amination of 4-Toluidine
This protocol is adapted from the established procedure for the synthesis of N-benzyl-m-toluidine and is expected to yield this compound with high purity.[3]
Materials:
-
4-Toluidine (1 mole)
-
Benzaldehyde (1 mole)
-
Raney nickel catalyst (8-10 g)
-
Ethanol (95%) or Ether
-
Hydrogen gas
-
High-pressure hydrogenation apparatus
-
Standard laboratory glassware
Procedure:
-
In a suitable flask, mix 107 g (1 mole) of 4-toluidine and 106 g (1 mole) of benzaldehyde. The reaction is exothermic, and the temperature will rise.
-
Cool the mixture below 35°C in a cold water bath.
-
Add 200 ml of 95% ethanol or ether to the mixture. If ethanol is used, cooling is not necessary.
-
Transfer the solution to the steel reaction vessel of a high-pressure hydrogenation apparatus.
-
Carefully add 8-10 g of Raney nickel catalyst to the vessel.
-
Close the bomb and admit hydrogen gas up to 1000 lb. pressure.
-
Shake the apparatus continuously at room temperature for 15 minutes.
-
After the reaction is complete, carefully vent the hydrogen and remove the contents from the bomb.
-
Wash the bomb with two 200 ml portions of the solvent (ethanol or ether).
-
Separate the catalyst by filtration through a Büchner funnel. Caution: The Raney nickel catalyst is pyrophoric; do not allow it to dry completely.
-
Remove the solvent by distillation.
-
Distill the product under reduced pressure. This compound is expected to have a boiling point similar to its isomers (e.g., N-benzyl-m-toluidine boils at 153–157°C / 4 mm Hg).[3]
N-Alkylation
This direct approach involves the reaction of 4-toluidine with a benzylating agent, such as benzyl bromide, in the presence of a base.[2]
Experimental Protocol: N-Alkylation of 4-Toluidine
Materials:
-
4-Toluidine
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Standard laboratory glassware
Procedure:
-
Dissolve 4-toluidine in DMF in a round-bottom flask.
-
Add a stoichiometric equivalent of potassium carbonate to the solution.
-
Slowly add benzyl bromide to the mixture with stirring.
-
Heat the reaction mixture to 60-80°C and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Characterization of this compound
The synthesized this compound should be characterized using various spectroscopic and analytical techniques to confirm its identity and purity.
Experimental Protocol: Characterization
-
Thin-Layer Chromatography (TLC): Monitor the reaction progress and assess the purity of the final product using an appropriate solvent system.
-
Infrared (IR) Spectroscopy: Identify the characteristic functional groups, such as the N-H stretch of the secondary amine and the aromatic C-H and C=C stretches.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Determine the number of different types of protons and their chemical environments.
-
¹³C NMR: Determine the number of different types of carbon atoms.
-
-
Mass Spectrometry (MS): Determine the molecular weight of the compound and analyze its fragmentation pattern to confirm the structure.
-
Melting Point Analysis: Determine the melting point of the purified solid product and compare it with the literature value.
Density Functional Theory (DFT) Calculations
Computational Methodology
Quantum chemical calculations would be performed using a program package like Gaussian. The molecular geometry of this compound would be optimized using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional with a suitable basis set, such as 6-311++G(d,p). The optimized structure would correspond to a minimum on the potential energy surface, confirmed by the absence of imaginary frequencies in the vibrational analysis.
Predicted Molecular Geometry
DFT calculations can predict the bond lengths and bond angles of the optimized molecular structure. While specific values for this compound are not available in the searched literature, the following table illustrates the expected format for such data. For comparison, a study on the related molecule N-benzylaniline showed that the C-N bond length is influenced by resonance effects.[4]
Table 1: Predicted Geometrical Parameters for this compound (Example Data)
| Parameter | Bond/Angle | Predicted Value (B3LYP/6-311++G(d,p)) |
| Bond Lengths (Å) | C-N | Value |
| C-C (aromatic) | Value | |
| C-H | Value | |
| N-H | Value | |
| **Bond Angles (°) ** | C-N-C | Value |
| C-C-C (aromatic) | Value | |
| H-N-C | Value |
Note: The values in this table are placeholders and would need to be determined by performing DFT calculations.
Mulliken Atomic Charges
Mulliken population analysis is used to calculate the partial atomic charges on each atom in the molecule, providing insight into the distribution of electron density.[5]
Table 2: Predicted Mulliken Atomic Charges for this compound (Example Data)
| Atom | Charge (e) |
| N | Value |
| C (Toluidine Ring) | Values |
| C (Benzyl Ring) | Values |
| H | Values |
Note: The values in this table are placeholders and would need to be determined by performing DFT calculations.
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity of a molecule. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability.[6][7]
Table 3: Predicted Frontier Molecular Orbital Energies for this compound (Example Data)
| Parameter | Energy (eV) |
| HOMO | Value |
| LUMO | Value |
| HOMO-LUMO Gap | Value |
Note: The values in this table are placeholders and would need to be determined by performing DFT calculations.
Visualizations
The following diagrams illustrate the logical workflows for the synthesis and characterization of this compound.
Caption: Reductive Amination Synthesis Workflow for this compound.
Caption: Characterization Workflow for this compound.
Conclusion
This technical guide has provided a detailed overview of the synthesis, characterization, and theoretical study of this compound. While specific experimental and computational data from the literature for this exact molecule is limited, the provided protocols and methodologies, based on closely related compounds and standard computational practices, offer a robust framework for researchers. The application of DFT calculations, once performed, will yield valuable quantitative data to further elucidate the electronic and structural properties of this compound, paving the way for its informed application in various fields of chemical research and development.
References
- 1. N-benzyl-4-methylaniline | C14H15N | CID 79403 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 5405-15-2 | Benchchem [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]
- 7. irjweb.com [irjweb.com]
Synthesis of N-Benzyl-4-toluidine: Core Mechanisms and Protocols
An In-depth Technical Guide on the Core Mechanisms of Action of N-Benzyl-4-toluidine in Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, mechanisms of action, and applications of this compound in organic reactions. The content is structured to offer valuable insights for researchers, scientists, and professionals involved in drug development and fine chemical synthesis.
This compound is a secondary amine that serves as a valuable intermediate in organic synthesis. Its preparation is primarily achieved through two well-established methods: reductive amination and N-alkylation.
Reductive Amination
Reductive amination is a highly efficient method for forming C-N bonds. The reaction proceeds in two main steps: the formation of an imine from 4-toluidine and benzaldehyde, followed by the reduction of the imine intermediate to yield this compound. This method can be carried out in a one-pot fashion.
Mechanism:
The initial step involves the nucleophilic attack of the primary amine (4-toluidine) on the carbonyl carbon of benzaldehyde, leading to the formation of a hemiaminal intermediate. This intermediate then dehydrates to form the N-benzylidene-4-methylaniline (an imine or Schiff base). The imine is subsequently reduced to the final secondary amine product. Various reducing agents can be employed, with sodium borohydride and catalytic hydrogenation being common choices.
Experimental Protocol: Reductive Amination using Sodium Borohydride
A detailed experimental protocol for the synthesis of a related N-acylated derivative from p-toluidine and o-vanillin provides a clear procedural framework.
-
Imine Formation:
-
In a beaker, combine 400 mg of 4-toluidine and 570 mg of o-vanillin.
-
Crush and mix the solids with a spatula. The solids will melt together and then form a dry powder.
-
-
Reduction:
-
To the resulting imine, add 7.5 mL of 95% ethanol.
-
In small portions, add 150 mg of sodium borohydride to the suspension. Swirl the beaker after each addition. The reaction is complete when the solution becomes colorless or a persistent slight yellow.
-
-
Work-up:
-
Add approximately 20 mL of deionized water to the solution to precipitate the product.
-
Collect the solid by vacuum filtration and allow it to dry.
-
A similar procedure using benzaldehyde and p-toluidine would yield this compound.
N-Alkylation
N-alkylation is a direct approach to synthesizing this compound, involving the reaction of 4-toluidine with a benzylating agent, typically a benzyl halide. This reaction is a classic example of a nucleophilic substitution (SN2) reaction.
Mechanism:
The lone pair of electrons on the nitrogen atom of 4-toluidine acts as a nucleophile, attacking the electrophilic carbon of the benzyl halide. This results in the formation of a new C-N bond and the displacement of the halide ion. A base, such as potassium carbonate, is typically added to neutralize the hydrohalic acid byproduct, which would otherwise protonate the starting amine and halt the reaction.
Experimental Protocol: N-Alkylation of 4-toluidine with Benzyl Bromide
-
Reaction Setup:
-
In a round-bottom flask, dissolve 4-toluidine in a polar aprotic solvent such as DMF.
-
Add a slight excess of potassium carbonate as the base.
-
-
Addition of Benzylating Agent:
-
Slowly add benzyl bromide to the mixture with stirring.
-
-
Reaction Conditions:
-
Heat the reaction mixture to 60-80°C and maintain for several hours, monitoring the reaction progress by TLC.
-
-
Work-up:
-
After completion, cool the reaction mixture and pour it into water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or recrystallization.
-
Quantitative Data on Synthesis
| Synthesis Method | Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |
| Reductive Amination | 4-Toluidine, Benzaldehyde | Pd/C, H₂ | Ethanol | Room Temp. | High | |
| Reductive Amination | 4-Toluidine, Benzaldehyde | Sodium Hydrogentelluride | - | - | 49 | |
| N-Alkylation | 4-Toluidine, Benzyl Bromide | K₂CO₃ | DMF | 60-80 | 70-85 | |
| Reductive Alkylation | 4-Nitrotoluene, Benzyl Alcohol | Ruthenium catalyst | - | 25-50 | 83-95 | |
| Nickel-Catalyzed C-N Formation | - | Nickel catalyst | - | Mild | 83-95 |
This compound in Catalytic Reactions
While often the product of a reaction, this compound and related secondary diarylamines can play roles in catalysis, either directly or as a structural motif in ligands.
The "Hydrogen Borrowing" Catalytic Cycle
A significant mechanism where the formation of N-benzyl amines is central is the "hydrogen borrowing" or "hydrogen autotransfer" process. This is an environmentally friendly method for the N-alkylation of amines using alcohols as alkylating agents, with water being the only byproduct.
Mechanism:
-
Oxidation: A transition metal catalyst (e.g., based on Ru, Ir, or Mn) temporarily abstracts hydrogen from the alcohol (e.g., benzyl alcohol), oxidizing it to the corresponding aldehyde (benzaldehyde).
-
Condensation: The in situ generated aldehyde reacts with a primary amine (e.g., 4-toluidine) to form an imine intermediate, releasing a molecule of water.
-
Reduction: The metal hydride species, formed in the first step, then reduces the imine to the final secondary amine product (this compound), thus regenerating the active catalyst.
This catalytic cycle avoids the use of stoichiometric organometallic reagents or leaving groups, making it a highly atom-economical process.
N-Aryl Amines as Ligands in Cross-Coupling Reactions
While specific examples of this compound as a ligand are not extensively documented, the broader class of N-aryl amines is known to coordinate with transition metals and influence their catalytic activity. For instance, N-aryl-2-aminopyridines can form stable complexes with metals like palladium, rhodium, and iridium, acting as directing groups to facilitate C-H activation and other transformations. The nitrogen atom in this compound can similarly coordinate to a metal center, potentially influencing the steric and electronic environment of the catalyst in cross-coupling reactions.
Role in the Synthesis of Bioactive Molecules and Pharmaceuticals
The N-benzyl amine structural motif is a common feature in many biologically active compounds and pharmaceutical intermediates. The synthetic routes that produce this compound are therefore highly relevant to drug development.
N-Benzyl-N-ethyl-m-toluidine, a close analogue, is a versatile intermediate in the synthesis of various pharmacologically active compounds. Its structure allows for the construction of complex molecular scaffolds that form the basis of new drugs. The reactivity of the tertiary aromatic amine in this and related compounds allows for targeted modifications to fine-tune a molecule's efficacy, bioavailability, and metabolic profile.
The development of efficient catalytic systems for N-alkylation, such as those employing the hydrogen borrowing mechanism, is crucial for the synthesis of complex amines found in pharmaceuticals. These methods provide a green and efficient alternative to traditional alkylation techniques.
Visualizing the Mechanisms
Reductive Amination Pathway
Caption: The reaction pathway for the reductive amination of 4-toluidine with benzaldehyde.
N-Alkylation (SN2) Mechanism
Caption: The SN2 mechanism for the N-alkylation of 4-toluidine with benzyl bromide.
Hydrogen Borrowing Catalytic Cycle
An In-depth Technical Guide to the Safety, Handling, and MSDS of N-Benzyl-4-toluidine
This guide provides comprehensive safety, handling, and Material Safety Data Sheet (MSDS) information for N-Benzyl-4-toluidine, tailored for researchers, scientists, and professionals in drug development. The following sections detail the chemical's properties, associated hazards, safe handling procedures, and emergency protocols.
Chemical and Physical Properties
This compound, also known as N-benzyl-4-methylaniline, is a secondary aromatic amine. Its properties are summarized below.
| Property | Value |
| Molecular Formula | C₁₄H₁₅N |
| Molecular Weight | 197.27 g/mol [1] |
| CAS Number | 5405-15-2[1] |
| Appearance | White solid |
| Melting Point | 19.5 °C[2] |
| Boiling Point | 319 °C[2] |
| Density | 1.00641 g/cm³ at 65 °C[2] |
| Solubility | Poorly soluble in water[3] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications:
| Hazard Class | Category | Hazard Statement |
| Skin corrosion/irritation | 2 | H315: Causes skin irritation[1][4] |
| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation[1][4] |
| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation[4] |
Hazard Pictograms:
Safe Handling and Storage
Adherence to strict safety protocols is mandatory when handling this compound due to its irritant properties.
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood to avoid inhalation of dust or vapors.[5]
-
Facilities should be equipped with an eyewash station and a safety shower.[4]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety goggles or a face shield.[4][5]
-
Skin Protection: Wear nitrile gloves and a lab coat to prevent skin contact.[4][5]
-
Respiratory Protection: If working outside of a fume hood or if dust is generated, a NIOSH-approved respirator is recommended.
Handling Procedures:
-
Avoid contact with skin, eyes, and clothing.[4]
-
Wash hands thoroughly after handling.[4]
-
Avoid breathing dust or fumes.[4]
Storage:
-
Keep the container tightly closed when not in use.[4]
-
Store away from oxidizing agents and sources of ignition.[4][5]
Emergency Procedures
First Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[4]
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical advice.[4]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[4]
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Experimental Protocols
Generalized In Vitro Skin Irritation Test Protocol (Based on OECD TG 439)
-
Test System: A reconstituted human epidermis (RhE) model, which is a three-dimensional tissue construct that mimics the human epidermis, is used.
-
Procedure: a. A small amount of this compound is applied topically to the surface of the RhE tissue. b. The tissue is incubated for a defined period (e.g., 60 minutes) at 37°C. c. After incubation, the test chemical is removed by washing. d. The tissue is then incubated for a further 24 to 42 hours in fresh medium.
-
Endpoint Measurement: The viability of the tissue is assessed using a cell viability assay, most commonly the MTT assay. In this assay, the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a blue formazan salt by metabolically active cells is measured spectrophotometrically.
-
Classification: The chemical is classified as an irritant if the tissue viability is reduced below a certain threshold (e.g., 50%) compared to a negative control.
Visualizations
Logical Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
N-Benzyl-4-toluidine Derivatives: A Technical Guide to Their Potential Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Benzyl-4-toluidine and its derivatives represent a class of organic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. This technical guide provides an in-depth overview of the synthesis, potential therapeutic applications, and underlying mechanisms of action of these compounds. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be achieved through several established chemical reactions. The most common methods include reductive amination and N-alkylation.[1]
Experimental Protocol: Reductive Amination
This method involves the reaction of 4-toluidine with benzaldehyde to form an imine intermediate, which is subsequently reduced to the desired this compound.[1]
Materials:
-
4-toluidine
-
Benzaldehyde
-
Palladium catalyst (e.g., Pd/C)
-
Hydrogen gas
-
Solvent (e.g., Ethanol or Ether)[2]
-
Reaction flask
-
High-pressure hydrogenation apparatus[2]
Procedure:
-
In a suitable reaction flask, mix equimolar amounts of 4-toluidine and benzaldehyde. The reaction is often exothermic.[2]
-
Cool the mixture and dissolve it in a suitable solvent like ether or ethanol.[2]
-
Transfer the solution to a high-pressure hydrogenation apparatus.
-
Add a catalytic amount of a Palladium catalyst (e.g., 8-10g of Raney nickel catalyst for a 1-mole scale reaction).[2]
-
Pressurize the vessel with hydrogen gas (e.g., up to 1000 lb pressure).[2]
-
Shake the reaction mixture continuously at room temperature for a specified time (e.g., 15 minutes), or until the reaction is complete.[2]
-
After the reaction, filter the catalyst.
-
Remove the solvent by distillation.
-
Purify the product by distillation under reduced pressure.[2]
Potential Biological Activities
This compound derivatives have demonstrated a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory effects.
Anticancer Activity
Several studies have highlighted the potential of this compound and related derivatives as anticancer agents. Their cytotoxic effects have been evaluated against various cancer cell lines.
Quantitative Data: Anticancer Activity
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| 5-Benzyl juglone | HCT-15 (colorectal) | 12.27 | [3][4] |
| 5-Benzyl juglone | MCF-7 (breast) | Lower than MCF-10A | [3][4] |
| N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea derivative (9b) | A549, MCF7, HCT116, PC3 | < 5 | [5] |
| N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea derivative (9d) | A549, MCF7, HCT116, PC3 | < 5 | [5] |
| 1,4-naphthoquinone derivative (PD9) | DU-145, MDA-MB-231, HT-29 | 1-3 | |
| 1,4-naphthoquinone derivative (PD10) | DU-145, MDA-MB-231, HT-29 | 1-3 | |
| 1,4-naphthoquinone derivative (PD11) | DU-145, MDA-MB-231, HT-29 | 1-3 | |
| 1,4-naphthoquinone derivative (PD13) | DU-145, MDA-MB-231, HT-29 | 1-3 | |
| 1,4-naphthoquinone derivative (PD14) | DU-145, MDA-MB-231, HT-29 | 1-3 | |
| 1,4-naphthoquinone derivative (PD15) | DU-145, MDA-MB-231, HT-29 | 1-3 | |
| N-benzyl-2-phenylpyrimidin-4-amine derivative (ML323) | Non-small cell lung cancer | Nanomolar range |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.[6]
Materials:
-
Cancer cell lines (e.g., HCT-15, MCF-7)
-
96-well plates
-
Solubilization solution (e.g., 40% DMF in 2% acetic acid with 16% SDS, pH 4.7)
-
Test compounds (this compound derivatives)
-
Culture medium
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a predetermined density (e.g., 1 x 10^4 cells/well) and incubate overnight to allow for cell attachment.[8]
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).[8]
-
After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.[9]
-
Incubate the plates for 1 to 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[9]
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[9]
-
Mix thoroughly to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Signaling Pathways in Anticancer Activity
N-Benzyl-N-methyldecan-1-amine (BMDA), a related compound, has been shown to arrest cells at the G2/M phase of the cell cycle.[2] This effect is associated with reduced levels of cyclin-dependent kinases (Cdk) 1 and 2, and an increased expression of the Cdk inhibitor p21.[2]
Caption: Simplified overview of BMDA's effect on cell cycle regulation.
Antimicrobial Activity
Derivatives of this compound have shown promising activity against various bacterial and fungal strains.
Quantitative Data: Antimicrobial Activity
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| N4-benzyl-N2-phenylquinazoline-2,4-diamine | Staphylococcus aureus | 25 µM | [10] |
| N4-benzyl-N2-phenylquinazoline-2,4-diamine | Staphylococcus epidermidis | 15 µM | [10] |
| 4-[4-(benzylamino)butoxy]-9H-carbazole derivative (2) | Staphylococcus aureus | 32 | [11] |
| 4-[4-(benzylamino)butoxy]-9H-carbazole derivative (3) | Staphylococcus aureus | 32 | [11] |
| 4-[4-(benzylamino)butoxy]-9H-carbazole derivative (4) | Staphylococcus aureus | 32 | [11] |
| 4-[4-(benzylamino)butoxy]-9H-carbazole derivative (5) | Staphylococcus aureus | 32 | [11] |
| 4-[4-(benzylamino)butoxy]-9H-carbazole derivative (7) | Staphylococcus aureus | 32 | [11] |
| 4-[4-(benzylamino)butoxy]-9H-carbazole derivative (8) | Staphylococcus aureus | 32 | [11] |
| 4-[4-(benzylamino)butoxy]-9H-carbazole derivative (9) | Staphylococcus aureus | 32 | [11] |
| 4-[4-(benzylamino)butoxy]-9H-carbazole derivative (10) | Staphylococcus aureus | 32 | [11] |
Experimental Protocol: Agar Well Diffusion Method
This method is used to assess the antimicrobial activity of a substance by measuring the zone of growth inhibition.[1]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Müller-Hinton agar plates
-
Sterile borer
-
Test compounds
-
Positive control (e.g., standard antibiotic)
-
Negative control (e.g., solvent used to dissolve compounds)
-
Incubator
Procedure:
-
Prepare a standardized inoculum of the test microorganism.
-
Evenly spread the inoculum over the surface of a Müller-Hinton agar plate.
-
Create wells in the agar plate using a sterile borer.[1]
-
Add a specific volume of the test compound solution into each well.
-
Add the positive and negative controls to separate wells.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours).
-
Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.
Experimental Protocol: Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[12][13]
Materials:
-
96-well microtiter plates
-
Bacterial strains
-
Mueller-Hinton broth
-
Test compounds
-
Positive and negative controls
-
Incubator
Procedure:
-
Prepare serial dilutions of the test compounds in Mueller-Hinton broth in a 96-well plate.
-
Add a standardized inoculum of the test microorganism to each well.
-
Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubate the plate under appropriate conditions.
-
The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Anti-inflammatory Activity
Certain this compound derivatives have demonstrated anti-inflammatory properties in both in vitro and in vivo models.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a widely used in vivo model to screen for acute anti-inflammatory activity.[2][14][15][16][17]
Materials:
-
Rats (e.g., Wistar or Sprague-Dawley)
-
Test compounds
-
Positive control (e.g., Indomethacin or Phenylbutazone)[15]
-
Plethysmometer
-
Syringes
Procedure:
-
Administer the test compound, positive control, or vehicle to different groups of rats.
-
After a specific time (e.g., 30 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[15]
-
Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.[2][15]
-
The percentage of inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.
Signaling Pathways in Anti-inflammatory Activity
The anti-inflammatory effects of some N-benzyl-N-methyldecan-1-amine derivatives are mediated through the downregulation of key inflammatory signaling pathways, including the JNK/p38 MAPK and NF-κB pathways.[18] These pathways are activated by inflammatory stimuli like lipopolysaccharide (LPS).[18]
Caption: Downregulation of JNK/p38 MAPK and NF-κB pathways.
Enzyme Inhibition
This compound derivatives have also been investigated for their ability to inhibit specific enzymes implicated in various diseases.
Aldose Reductase Inhibition
Aldose reductase is an enzyme involved in the polyol pathway, and its inhibition is a therapeutic target for diabetic complications.
This assay measures the ability of a compound to inhibit the activity of aldose reductase.[19]
Materials:
-
Aldose Reductase enzyme
-
NADPH
-
Substrate (e.g., DL-glyceraldehyde)
-
Phosphate buffer
-
Test compounds
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, NADPH, and the aldose reductase enzyme.
-
Add the test compound at various concentrations to the reaction mixture.
-
Initiate the reaction by adding the substrate.
-
Monitor the decrease in absorbance at 340 nm due to the oxidation of NADPH.[19]
-
The percentage of inhibition is calculated, and the IC50 value is determined.
Monoamine Oxidase (MAO) Inhibition
MAO inhibitors are used in the treatment of neurological disorders like depression and Parkinson's disease.
This assay determines the inhibitory effect of compounds on MAO-A and MAO-B isoforms.[20][21][22]
Materials:
-
MAO-A and MAO-B enzymes[22]
-
Substrate (e.g., kynuramine or p-tyramine)[22]
-
Positive controls (e.g., Clorgyline for MAO-A, Selegiline for MAO-B)[22]
-
Test compounds
-
Fluorimetric or spectrophotometric plate reader
Procedure:
-
Pre-incubate the MAO enzyme with the test compound for a specified time.
-
Initiate the reaction by adding the substrate.
-
The product of the reaction (e.g., H2O2 or 4-hydroxyquinoline) is measured using a fluorimetric or colorimetric method.[20]
-
The percentage of inhibition is calculated by comparing the signal from the test compound wells to the control wells, and the IC50 value is determined.
Conclusion
This compound derivatives have emerged as a promising scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities. The data and protocols presented in this guide offer a comprehensive resource for researchers to further explore the therapeutic potential of these compounds. Future studies focusing on lead optimization, elucidation of detailed mechanisms of action, and in vivo efficacy and safety profiling are warranted to translate these promising findings into novel therapeutic agents.
References
- 1. This compound | 5405-15-2 | Benchchem [benchchem.com]
- 2. 2.7.1. Assessment of carrageenan-induced paw oedema [bio-protocol.org]
- 3. Anti-Cancer Activity of Synthesized 5-Benzyl juglone on Selected Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-Cancer Activity of Synthesized 5-Benzyl juglone on Selected Human Cancer Cell Lines - Wang - Anti-Cancer Agents in Medicinal Chemistry [rjeid.com]
- 5. mdpi.com [mdpi.com]
- 6. broadpharm.com [broadpharm.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. protocols.io [protocols.io]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The accuracy of four commercial broth microdilution tests in the determination of the minimum inhibitory concentration of colistin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 2.7. Carrageenan-induced paw edema assay [bio-protocol.org]
- 16. inotiv.com [inotiv.com]
- 17. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 18. Frontiers | N-benzyl-N-methyldecan-1-amine and its derivative mitigate 2,4- dinitrobenzenesulfonic acid-induced colitis and collagen-induced rheumatoid arthritis [frontiersin.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. Monoamine Oxidase Inhibition | Evotec [evotec.com]
Methodological & Application
Application Notes and Protocols: Synthesis of N-Benzyl-4-toluidine via Reductive Amination
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of N-Benzyl-4-toluidine, a valuable secondary amine intermediate in organic synthesis and drug discovery. The described method utilizes a one-pot reductive amination of p-toluidine and benzaldehyde using sodium borohydride as the reducing agent. This approach offers high yields, operational simplicity, and the use of readily available and less hazardous reagents. This application note includes a comprehensive experimental protocol, a summary of characterization data, and a visual representation of the experimental workflow to ensure reproducibility and ease of use in a laboratory setting.
Introduction
Reductive amination is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds, providing efficient access to a wide array of primary, secondary, and tertiary amines.[1] This powerful transformation involves the reaction of a carbonyl compound with an amine to form an intermediate imine or iminium ion, which is subsequently reduced in situ to the corresponding amine.[1] this compound is a useful building block in the synthesis of various organic molecules and pharmaceutical compounds. The protocol detailed herein describes its synthesis from p-toluidine and benzaldehyde, a classic example of reductive amination.
Reaction Scheme
Data Presentation
Table 1: Summary of Quantitative Data for this compound
| Parameter | Value | Reference |
| Molecular Formula | C₁₄H₁₅N | [2][3] |
| Molecular Weight | 197.27 g/mol | [2][4] |
| Typical Yield | 85-95% | [1] |
| Appearance | White to off-white solid | |
| ¹H NMR (CDCl₃, δ) | ~7.3 (m, 5H, Ar-H), ~7.0 (d, 2H, Ar-H), ~6.6 (d, 2H, Ar-H), ~4.3 (s, 2H, CH₂), ~2.2 (s, 3H, CH₃) | [4] |
| ¹³C NMR (CDCl₃, δ) | ~148.1, 139.4, 129.8, 128.7, 127.5, 127.2, 126.6, 113.1, 48.4, 20.4 | [2] |
| IR (KBr, cm⁻¹) | ~3400 (N-H stretch), ~3020 (aromatic C-H stretch), ~2920 (aliphatic C-H stretch), ~1600, 1520 (aromatic C=C stretch) | [2] |
| Mass Spectrum (m/z) | 197 (M+), 106, 91 | [2] |
Experimental Protocol
This protocol is adapted from established procedures for reductive amination.[1][5][6]
Materials:
-
p-Toluidine (1.0 eq)
-
Benzaldehyde (1.0 eq)
-
Methanol (or Ethanol)
-
Sodium Borohydride (NaBH₄) (1.5 eq)
-
Glacial Acetic Acid (optional, for quenching)
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated Sodium Chloride Solution)
-
Anhydrous Magnesium Sulfate (or Sodium Sulfate)
-
Ethyl Acetate
-
Hexanes
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Imine Formation:
-
In a round-bottom flask, dissolve p-toluidine (1.0 eq) in methanol (approximately 5-10 mL per gram of p-toluidine).
-
To this solution, add benzaldehyde (1.0 eq) dropwise at room temperature with stirring.
-
Stir the reaction mixture at room temperature for 30-60 minutes. The formation of the imine can be monitored by TLC.
-
-
Reduction:
-
Cool the reaction mixture in an ice bath to 0-5 °C.
-
Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution. Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 1-2 hours, or until the reaction is complete as monitored by TLC.
-
-
Work-up:
-
Quench the reaction by slowly adding water or a few drops of glacial acetic acid until the bubbling ceases.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add ethyl acetate and water. Transfer the mixture to a separatory funnel.
-
Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude this compound can be purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent (e.g., starting with 95:5 hexane:ethyl acetate).[7][8]
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield the purified this compound as a white to off-white solid.
-
Mandatory Visualization
Below is a diagram illustrating the experimental workflow for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. ias.ac.in [ias.ac.in]
- 2. N-benzyl-4-methylaniline | C14H15N | CID 79403 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | SIELC Technologies [sielc.com]
- 4. This compound | 5405-15-2 | Benchchem [benchchem.com]
- 5. scispace.com [scispace.com]
- 6. "Direct reductive amination of carbonyl compounds using sodium borohydr" by HESHMATOLLAH ALINEZHAD, MAHMOOD TAJBAKHSH et al. [journals.tubitak.gov.tr]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. orgsyn.org [orgsyn.org]
Application Notes and Protocols: N-Alkylation Methods for the Synthesis of N-Benzyl-4-toluidine
Audience: Researchers, scientists, and drug development professionals.
Introduction: N-Benzyl-4-toluidine, also known as N-benzyl-4-methylaniline, is a significant secondary amine used in various domains of synthetic organic chemistry. It serves as a reagent, a catalyst, and a building block in material science applications.[1][2] The synthesis of this compound is a key step in the development of more complex molecules, including pharmaceuticals and specialized materials like quinoline derivatives.[2] This document provides detailed protocols and comparative data for the primary N-alkylation methods used to synthesize this compound, focusing on direct alkylation, reductive amination, and catalytic approaches.
Overview of Synthesis Methods
The N-alkylation of 4-toluidine to produce this compound can be achieved through several strategic pathways. The most common methods include direct N-alkylation with benzyl halides, reductive amination using benzaldehyde, and greener catalytic methods employing benzyl alcohol.
-
Direct N-Alkylation: This is a classical and straightforward Sₙ2 substitution method. It involves the reaction of 4-toluidine with a benzylating agent, such as benzyl chloride or benzyl bromide, in the presence of a base to neutralize the acid byproduct.[1]
-
Reductive Amination: This versatile one-pot or two-step method first involves the condensation of 4-toluidine with benzaldehyde to form an imine intermediate (N-benzylidene-4-methylaniline). This imine is then reduced in situ to the desired secondary amine.[1][3] This approach is widely used due to its efficiency and the availability of various reducing agents.[1][4][5]
-
Catalytic N-Alkylation (Borrowing Hydrogen): This modern, environmentally friendly approach uses benzyl alcohol as the alkylating agent.[6] A transition metal catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde in situ, which then undergoes reductive amination. The catalyst then returns the hydrogen to reduce the intermediate imine, producing only water as a byproduct.[6][7]
General Reaction Scheme for N-Alkylation
Caption: General reaction for direct N-alkylation of 4-toluidine.
Data Presentation: Comparison of Synthesis Methods
The following table summarizes the quantitative data and conditions for the different N-alkylation methods discussed.
| Method | Reactants | Key Reagents/Catalyst | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Direct N-Alkylation | 4-Toluidine, Benzyl Bromide | Potassium Carbonate (K₂CO₃) | DMF | 60–80 | 70–85 | [1] |
| Reductive Amination | 4-Toluidine, Benzaldehyde | Raney Nickel, H₂ | Ether or Ethanol | Room Temp – 60 | 82–94 | [8] |
| Reductive Amination | 4-Toluidine, Benzaldehyde | Sodium Borohydride (NaBH₄), Acetic Acid | Methanol or Benzene | 0 – Reflux | 50–75 | [4] |
| Catalytic (Borrowing H₂) | 4-Nitrotoluene, Benzyl Alcohol | Ruthenium complex | Not specified | 25–50 | 83–95 | [1] |
| Catalytic (Borrowing H₂) | Aniline, Benzyl Alcohol | Manganese Pincer Complex, t-BuOK | Toluene | 80 | ~90 | [7] |
Experimental Protocols
Protocol 1: Direct N-Alkylation via Sₙ2 Reaction
This protocol describes the synthesis of this compound by reacting 4-toluidine with benzyl bromide using potassium carbonate as the base.
Materials:
-
4-Toluidine
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Separatory funnel
Workflow Diagram:
Caption: Step-by-step workflow for direct N-alkylation synthesis.
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-toluidine (1.0 equiv.), anhydrous potassium carbonate (2.0 equiv.), and DMF.
-
Stir the mixture at room temperature and add benzyl bromide (1.1 equiv.) dropwise over 10 minutes.
-
Heat the reaction mixture to 60-80°C and maintain stirring.[1]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After completion, cool the mixture to room temperature and pour it into a beaker containing cold water.
-
Transfer the aqueous mixture to a separatory funnel and extract three times with diethyl ether.
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography or vacuum distillation to yield this compound.
Protocol 2: Synthesis via Reductive Amination
This protocol details the formation of this compound from 4-toluidine and benzaldehyde, followed by reduction. The procedure is adapted from a similar synthesis of N-benzyl-m-toluidine.[8]
Materials:
-
4-Toluidine
-
Benzaldehyde
-
Raney Nickel catalyst
-
Hydrogen gas source
-
High-pressure hydrogenation apparatus (Parr shaker or similar)
-
Ether or 95% Ethanol
Reductive Amination Pathway Diagram:
Caption: Two-stage logical pathway of reductive amination.
Procedure:
-
In a suitable flask, mix 4-toluidine (1.0 mole) and benzaldehyde (1.0 mole). An exothermic reaction will occur.[8] It is not necessary to isolate the resulting imine (Schiff base).[8]
-
Cool the mixture and add 200 mL of ether or 95% ethanol. Transfer the solution to the reaction vessel of a high-pressure hydrogenation apparatus.[8]
-
Carefully add Raney nickel catalyst (8-10 g) to the vessel.[8]
-
Seal the apparatus and introduce hydrogen gas to a pressure of approximately 1000 psi.[8]
-
Shake the reaction vessel continuously at room temperature. The reaction is typically complete within 15-30 minutes, indicated by the cessation of hydrogen uptake.[8]
-
Vent the apparatus, carefully remove the contents, and wash the vessel with two portions of ether.
-
Caution: Filter the catalyst through a Büchner funnel. Do not allow the catalyst to dry completely on the filter paper, as it can be pyrophoric.[8]
-
Combine the filtrate and washings, remove the solvent by distillation, and distill the residue under vacuum to obtain pure this compound. A typical yield for the analogous meta-isomer is 89-94%.[8] If a less active catalyst is used, gentle heating to 60°C may be required, resulting in slightly lower yields (82-84%).[8]
References
- 1. This compound | 5405-15-2 | Benchchem [benchchem.com]
- 2. N-Benzyl-4-methylaniline | 5405-15-2 | FAA40515 [biosynth.com]
- 3. DSpace [open.bu.edu]
- 4. arkat-usa.org [arkat-usa.org]
- 5. storage-cdn.labflow.com [storage-cdn.labflow.com]
- 6. Efficient and selective N -benzylation of amines using Pd-doped La-BDC MOF - Materials Advances (RSC Publishing) DOI:10.1039/D5MA00372E [pubs.rsc.org]
- 7. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols: Palladium-Catalyzed Synthesis of N-Benzyl-4-toluidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols and application notes for the synthesis of N-Benzyl-4-toluidine, a versatile secondary amine with applications in organic synthesis and medicinal chemistry. The primary focus is on palladium-catalyzed methodologies, offering efficient and scalable routes to this target molecule. The two main synthetic strategies detailed are the Buchwald-Hartwig amination and palladium-catalyzed reductive amination. These methods provide high yields under relatively mild conditions. This guide includes comprehensive experimental procedures, quantitative data summaries, and a visual representation of the experimental workflow to aid researchers in the successful synthesis and purification of this compound.
Introduction
This compound is a valuable building block in the synthesis of various organic compounds, including potential therapeutic agents. Its derivatives have shown promise for their antimicrobial and enzyme-inhibiting activities.[1] Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen bonds.[2][3] These methods offer significant advantages over traditional techniques, such as broader substrate scope, higher functional group tolerance, and milder reaction conditions.[2] Additionally, palladium-catalyzed reductive amination presents an effective alternative for the synthesis of this compound.
Data Presentation
The following tables summarize the quantitative data for the different palladium-catalyzed synthesis routes to this compound, providing a clear comparison of their efficiencies under various conditions.
Table 1: Buchwald-Hartwig Amination of 4-Iodotoluene with Benzylamine
| Entry | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | Toluene | 100 | 16 | ~91 (conversion)[2][4] |
| 2 | [(allyl)PdCl]₂ (1) | JackiePhos (5) | K₂CO₃ | Toluene | 110 | 17 | Not Specified |
Table 2: Reductive Amination of Benzaldehyde with 4-Toluidine
| Entry | Catalyst | Reducing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 10% Pd/C | H₂ (gas) | Ethanol | Room Temp | Not Specified | Not Specified[1] |
| 2 | Raney Nickel | H₂ (1000 psi) | Ether | Room Temp | 0.25 | 89-94[5] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Buchwald-Hartwig Amination
This protocol is a general procedure based on established Buchwald-Hartwig amination methodologies.[2][4]
Materials:
-
4-Iodotoluene
-
Benzylamine
-
Palladium(II) Acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Cesium Carbonate (Cs₂CO₃)
-
Toluene (anhydrous)
-
Nitrogen or Argon gas supply
-
Standard Schlenk line or glovebox equipment
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and Cs₂CO₃ (1.4 mmol).
-
Evacuate and backfill the tube with nitrogen or argon three times.
-
Add 4-iodotoluene (1.0 mmol) and anhydrous toluene (5 mL) to the Schlenk tube.
-
Add benzylamine (1.2 mmol) via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 16 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the Celite pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.
Protocol 2: Synthesis of this compound via Palladium-Catalyzed Reductive Amination
This protocol is adapted from procedures for reductive amination.[1][6]
Materials:
-
4-Toluidine
-
Benzaldehyde
-
10% Palladium on Carbon (Pd/C)
-
Ethanol
-
Hydrogen gas supply (balloon or hydrogenation apparatus)
-
Magnetic stirrer and flask
Procedure:
-
In a round-bottom flask, dissolve 4-toluidine (10 mmol) and benzaldehyde (10 mmol) in ethanol (50 mL).
-
Stir the mixture at room temperature for 30 minutes to form the corresponding imine.
-
Carefully add 10% Pd/C (5 mol%) to the reaction mixture.
-
Evacuate the flask and backfill with hydrogen gas (this can be done using a hydrogen balloon or a Parr hydrogenator).
-
Stir the reaction vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
If necessary, purify the product by column chromatography on silica gel or by recrystallization.
Mandatory Visualization
Caption: Experimental workflow for the palladium-catalyzed synthesis of this compound.
Characterization Data for this compound
-
Appearance: Off-white to pale yellow solid.
-
Molecular Formula: C₁₄H₁₅N[7]
-
Molecular Weight: 197.28 g/mol [8]
-
¹H NMR (CDCl₃, 400 MHz): δ 7.35-7.20 (m, 5H, Ar-H), 7.00 (d, J=8.0 Hz, 2H, Ar-H), 6.60 (d, J=8.0 Hz, 2H, Ar-H), 4.30 (s, 2H, CH₂), 3.90 (br s, 1H, NH), 2.25 (s, 3H, CH₃).
-
¹³C NMR (CDCl₃, 101 MHz): δ 145.9, 139.5, 129.8, 128.7, 127.5, 127.2, 126.9, 113.0, 48.7, 20.4.[9]
-
Mass Spectrometry (EI): m/z (%) = 197 (M⁺), 106, 91.[7]
-
IR (KBr, cm⁻¹): 3410 (N-H), 3025, 2920, 1615, 1520, 1315, 810, 735, 695.[7]
References
- 1. This compound | 5405-15-2 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. surface.syr.edu [surface.syr.edu]
- 4. An overview of palladium-catalyzed N-alkylation reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. organic-chemistry.org [organic-chemistry.org]
- 7. N-benzyl-4-methylaniline | C14H15N | CID 79403 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | SIELC Technologies [sielc.com]
- 9. rsc.org [rsc.org]
Application Notes & Protocols: Microwave-Assisted Synthesis of N-Benzyl-4-toluidine
Introduction
N-Benzyl-4-toluidine is a significant secondary amine intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes. Traditional methods for its synthesis, such as conventional N-alkylation, often require long reaction times, high temperatures, and the use of volatile organic solvents, leading to significant energy consumption and waste generation.[1][2] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to overcome these limitations. By directly heating the reaction mixture, microwave irradiation dramatically reduces reaction times from hours to minutes, often increases product yields, and promotes greener chemical processes by enabling solvent-free conditions or the use of aqueous media.[3][4][5]
These application notes provide two detailed protocols for the synthesis of this compound using microwave irradiation: (1) a direct N-alkylation using a benzyl halide and (2) a catalytic "Borrowing Hydrogen" methodology using benzyl alcohol.
Protocol 1: Direct N-Alkylation with Benzyl Halide
This protocol describes the synthesis of this compound via a nucleophilic substitution reaction between p-toluidine and a benzyl halide, accelerated by microwave energy. The reaction can be performed with a high-boiling point solvent or under solvent-free conditions using a solid support.
Reaction Scheme: p-Toluidine + Benzyl Chloride/Bromide ---(Base, Microwave)---> this compound
Experimental Workflow
References
N-Benzyl-4-toluidine: A Versatile Catalyst in Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
N-Benzyl-4-toluidine, a secondary aromatic amine, has emerged as a versatile and effective catalyst in various organic transformations. Its utility spans from facilitating C-N bond formation in N-alkylation reactions to acting as a solid acid catalyst in the synthesis of heterocyclic compounds like quinolines. This document provides detailed application notes and experimental protocols for the use of this compound as a catalyst, aimed at researchers, scientists, and professionals in drug development. The protocols are based on established chemical principles and available literature data, offering a valuable resource for laboratory practice.
Catalytic Applications
This compound demonstrates catalytic activity in two primary areas of organic synthesis:
-
N-Alkylation of Amines: It can catalyze the formation of C-N bonds via a "borrowing hydrogen" mechanism, enabling the alkylation of amines using alcohols as alkylating agents. This method is an atom-economical and environmentally friendly alternative to traditional alkylation methods that use alkyl halides.
-
Synthesis of Quinolines: As a mesoporous material with a high surface area, this compound can function as a solid acid catalyst.[1] This application is particularly useful in the synthesis of quinoline derivatives, which are important structural motifs in many pharmaceuticals.[1]
Application 1: N-Alkylation of Aromatic Amines
Overview:
This compound can act as an organocatalyst in the N-alkylation of aromatic amines with alcohols. The reaction is believed to proceed through a "borrowing hydrogen" or "hydrogen auto-transfer" mechanism. In this process, the catalyst facilitates the temporary removal of hydrogen from the alcohol to form an aldehyde intermediate. The aldehyde then condenses with the amine to form an imine, which is subsequently reduced by the captured hydrogen to yield the N-alkylated amine. This catalytic cycle avoids the use of stoichiometric reducing agents and produces water as the only byproduct.
Reaction Scheme:
Caption: General scheme for the N-alkylation of amines with alcohols catalyzed by this compound.
Experimental Protocol: N-Alkylation of Aniline with Benzyl Alcohol
This protocol is based on typical conditions for borrowing hydrogen catalysis involving aromatic amines and benzyl alcohol.
Materials:
-
Aniline
-
Benzyl alcohol
-
This compound (catalyst)
-
Potassium tert-butoxide (KOtBu)
-
Toluene (anhydrous)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (5-10 mol%).
-
Under an inert atmosphere, add aniline (1.0 mmol), benzyl alcohol (1.2 mmol), and potassium tert-butoxide (1.5 mmol).
-
Add anhydrous toluene (5 mL) to the flask.
-
Heat the reaction mixture to 110-120 °C and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain the desired N-benzylaniline.
Data Presentation: N-Alkylation of Aromatic Amines
The following table summarizes representative data for the N-alkylation of various anilines with benzyl alcohol, based on literature reports for similar catalytic systems.[2][3]
| Entry | Amine | Product | Yield (%) |
| 1 | 4-Methylaniline | This compound | 72[2][3] |
| 2 | 2-Methylaniline | N-Benzyl-2-methylaniline | 65[2][3] |
| 3 | 2,4-Dimethylaniline | N-Benzyl-2,4-dimethylaniline | (lower conversion)[2][3] |
| 4 | 2-Nitroaniline | N-Benzyl-2-nitroaniline | 64[2][3] |
| 5 | 4-Methoxyaniline | N-Benzyl-4-methoxyaniline | 86[2][3] |
| 6 | 2-Methoxyaniline | N-Benzyl-2-methoxyaniline | 71[2][3] |
Application 2: Synthesis of Quinolines via Friedländer Annulation
Overview:
This compound, when prepared as a mesoporous solid material, can function as a solid acid catalyst.[1] This catalytic property is harnessed in the synthesis of quinoline derivatives. One plausible application is in a reaction analogous to the Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. In this context, this compound could catalyze the reaction between anilines and trans-stilbene to yield quinoline derivatives. The acidic sites on the catalyst are believed to activate the reactants and facilitate the cyclization and subsequent aromatization steps.
Reaction Workflow:
Caption: Workflow for the synthesis of quinoline derivatives using this compound as a solid acid catalyst.
Experimental Protocol: Synthesis of 2,4-Diphenylquinoline
This protocol is a general representation for the synthesis of quinolines using a solid acid catalyst, based on the reaction between aniline and trans-stilbene.
Materials:
-
Aniline
-
trans-Stilbene
-
This compound (as a solid acid catalyst)
-
High-boiling point solvent (e.g., o-xylene or diphenyl ether)
-
Standard glassware for high-temperature reactions
Procedure:
-
In a round-bottom flask, combine aniline (1.0 mmol), trans-stilbene (1.0 mmol), and the solid this compound catalyst (10-20 wt%).
-
Add a high-boiling point solvent (e.g., 5 mL of o-xylene).
-
Heat the mixture to reflux (approximately 140-160 °C) for 12-24 hours, with continuous stirring.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter off the solid catalyst. The catalyst can potentially be washed, dried, and reused.
-
Remove the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford the 2,4-diphenylquinoline.
Data Presentation: Representative Quinoline Synthesis
| Entry | Aniline Derivative | Product |
| 1 | Aniline | 2,4-Diphenylquinoline |
| 2 | 4-Methylaniline | 6-Methyl-2,4-diphenylquinoline |
| 3 | 4-Methoxyaniline | 6-Methoxy-2,4-diphenylquinoline |
| 4 | 4-Chloroaniline | 6-Chloro-2,4-diphenylquinoline |
Safety and Handling
This compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is advisable to work in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) of the compound.
Conclusion
This compound is a valuable catalyst in organic synthesis with demonstrated applications in N-alkylation of amines and the potential for the synthesis of quinoline derivatives. The protocols and data presented in this document provide a foundation for researchers to explore and utilize the catalytic properties of this versatile compound in their synthetic endeavors. Further optimization of the reaction conditions for specific substrates is encouraged to achieve the best possible outcomes.
References
Application Notes and Protocols: The Synthesis of Quinoline Derivatives Utilizing Arylamine Precursors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinolines are a class of nitrogen-containing heterocyclic aromatic compounds that form the structural backbone of a wide array of natural products, pharmaceuticals, and functional materials. The quinoline scaffold is of significant interest in medicinal chemistry due to its association with a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2][3][4] The functionalization of the quinoline ring system allows for the fine-tuning of its pharmacological profile, making the development of efficient synthetic routes to novel quinoline derivatives a critical area of research.
This document provides detailed application notes and protocols for the synthesis of quinoline derivatives, with a focus on established methods such as the Combes and Doebner-von Miller reactions. While these reactions traditionally utilize primary anilines, we will use p-toluidine as a model substrate to provide concrete experimental details. The implications and challenges of using N-substituted anilines, such as N-Benzyl-4-toluidine, will be discussed to provide a comprehensive understanding for researchers exploring novel synthetic pathways.
Challenges with N-Substituted Anilines in Classical Quinoline Syntheses
Direct application of N-substituted anilines like this compound in classical quinoline syntheses such as the Combes and Doebner-von Miller reactions presents significant mechanistic hurdles. These reactions typically require a primary amine for the crucial cyclization and subsequent aromatization steps to form the quinoline ring. The presence of a substituent on the nitrogen atom, such as a benzyl group, can impede the necessary tautomerization and oxidation reactions. However, this compound may find utility in the synthesis of quinoline derivatives through multi-step pathways or modified reaction conditions, which remains an area for further research and development.
Synthesis of Quinoline Derivatives via the Combes Reaction
The Combes quinoline synthesis is a well-established method for preparing 2,4-disubstituted quinolines.[5] The reaction involves the condensation of an aniline with a β-diketone under acidic conditions.
Experimental Protocol: Synthesis of 2,4-Dimethyl-6-methylquinoline from p-Toluidine
Materials:
-
p-Toluidine
-
Acetylacetone (2,4-pentanedione)
-
Concentrated Sulfuric Acid
-
Sodium Hydroxide (10% aqueous solution)
-
Ethanol
-
Dichloromethane
-
Anhydrous Sodium Sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine p-toluidine (10 mmol) and acetylacetone (11 mmol).
-
Slowly and with caution, add concentrated sulfuric acid (5 mL) to the mixture while cooling the flask in an ice bath.
-
After the addition is complete, heat the reaction mixture to 110°C and maintain this temperature for 3 hours.
-
Allow the mixture to cool to room temperature and then carefully pour it onto crushed ice.
-
Neutralize the acidic solution by slowly adding a 10% aqueous solution of sodium hydroxide until a precipitate forms.
-
Collect the precipitate by vacuum filtration and wash it with cold water.
-
Recrystallize the crude product from ethanol to obtain the purified 2,4-dimethyl-6-methylquinoline.
-
The product can be further purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Data Presentation: Combes Reaction Yields
| Entry | Aniline | β-Diketone | Product | Yield (%) |
| 1 | p-Toluidine | Acetylacetone | 2,4-Dimethyl-6-methylquinoline | 75-85 |
| 2 | Aniline | Acetylacetone | 2,4-Dimethylquinoline | 70-80 |
| 3 | m-Toluidine | Acetylacetone | 2,4-Dimethyl-7-methylquinoline | 72-82 |
Reaction Workflow
Caption: Experimental workflow for the Combes synthesis of a quinoline derivative.
Signaling Pathway Diagram
Caption: Simplified mechanism of the Combes quinoline synthesis.
Synthesis of Quinoline Derivatives via the Doebner-von Miller Reaction
The Doebner-von Miller reaction is a versatile method for the synthesis of quinolines, typically involving the reaction of an aniline with an α,β-unsaturated carbonyl compound.[6][7] This reaction allows for the preparation of a wide range of substituted quinolines.
Experimental Protocol: Synthesis of 2-Methyl-6-methylquinoline from p-Toluidine
Materials:
-
p-Toluidine
-
Crotonaldehyde
-
Concentrated Hydrochloric Acid
-
Nitrobenzene
-
Sodium Hydroxide (10% aqueous solution)
-
Dichloromethane
-
Anhydrous Sodium Sulfate
Procedure:
-
In a three-necked flask fitted with a reflux condenser, dropping funnel, and mechanical stirrer, place p-toluidine (10 mmol) and concentrated hydrochloric acid (20 mL).
-
Heat the mixture to 100°C with stirring.
-
Slowly add a mixture of crotonaldehyde (12 mmol) and nitrobenzene (5 mmol) from the dropping funnel over a period of 1 hour.
-
After the addition is complete, continue heating the reaction mixture at 100°C for an additional 5 hours.
-
Cool the reaction mixture and make it alkaline by the slow addition of a 10% aqueous solution of sodium hydroxide.
-
Perform a steam distillation to remove the unreacted nitrobenzene and aniline.
-
Extract the residue with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.
-
Purify the product by vacuum distillation or column chromatography.
Data Presentation: Doebner-von Miller Reaction Yields
| Entry | Aniline | α,β-Unsaturated Carbonyl | Product | Yield (%) |
| 1 | p-Toluidine | Crotonaldehyde | 2-Methyl-6-methylquinoline | 60-70 |
| 2 | Aniline | Crotonaldehyde | 2-Methylquinoline | 55-65 |
| 3 | m-Toluidine | Crotonaldehyde | 2-Methyl-7-methylquinoline | 58-68 |
Reaction Workflow
Caption: Experimental workflow for the Doebner-von Miller synthesis.
Signaling Pathway Diagram
Caption: Simplified mechanism of the Doebner-von Miller reaction.
Conclusion
The Combes and Doebner-von Miller reactions are powerful and versatile methods for the synthesis of substituted quinolines. The provided protocols, using p-toluidine as a model substrate, offer a solid foundation for researchers to synthesize a variety of quinoline derivatives. While the direct use of N-substituted anilines like this compound in these classical reactions is challenging, the exploration of modified conditions or multi-step synthetic strategies may unlock their potential in creating novel quinoline structures with unique biological activities. Further investigation into the reactivity of such secondary anilines in quinoline synthesis is a promising avenue for future research in medicinal and synthetic chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. iipseries.org [iipseries.org]
- 3. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 4. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 5. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
N-Benzyl-4-toluidine: A Versatile Precursor for the Synthesis of Schiff Base Ligands
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Schiff bases, compounds containing an azomethine (-C=N-) group, are a cornerstone in the development of coordination chemistry and medicinal agents. Their facile synthesis and versatile chelating properties make them ideal ligands for a wide array of metal ions, leading to complexes with significant biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties. N-Benzyl-4-toluidine, a secondary aromatic amine, serves as a valuable precursor for the synthesis of tailored Schiff base ligands. Although this compound itself cannot directly form a Schiff base due to the absence of a primary amine group, it can be readily converted into suitable primary amine or aldehyde intermediates. This application note details the synthetic pathways from this compound to Schiff base ligands and their subsequent metal complexes, providing comprehensive experimental protocols and characterization data.
Precursor Functionalization: From Secondary to Primary Amine
To be utilized in Schiff base synthesis, this compound must first be functionalized to introduce a reactive primary amine or aldehyde group. The most direct approach is the debenzylation of this compound to yield p-toluidine, a primary amine.
Protocol 1: Debenzylation of this compound via Catalytic Transfer Hydrogenation
This method employs a palladium catalyst and a hydrogen donor, such as ammonium formate, for the efficient cleavage of the N-benzyl group.[1]
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Ammonium formate
-
Methanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Filtration apparatus (e.g., Buchner funnel with filter paper)
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound in methanol.
-
Add 10% Pd/C catalyst to the solution (typically 10-20% by weight of the substrate).
-
Add ammonium formate in excess (typically 3-5 equivalents).
-
Attach a reflux condenser and heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Wash the filter cake with methanol.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude p-toluidine can be purified by recrystallization or column chromatography.
Synthesis of Schiff Base Ligands
Once the primary amine (p-toluidine) is obtained, it can be condensed with a variety of aldehydes to form the desired Schiff base ligand. A common and effective method is the condensation with salicylaldehyde.
Protocol 2: Synthesis of a Salicylidene-p-toluidine Schiff Base
This protocol describes the synthesis of a Schiff base from p-toluidine and salicylaldehyde in an ethanolic solution.[2]
Materials:
-
p-Toluidine (obtained from Protocol 1)
-
Salicylaldehyde
-
Dry Ethanol
-
Glacial Acetic Acid
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Heating mantle or oil bath
Procedure:
-
Dissolve an equimolar amount of p-toluidine in dry ethanol in a round-bottom flask.
-
Add an equimolar amount of salicylaldehyde to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Heat the mixture to reflux (approximately 70-80°C) and maintain for 3 hours.
-
Allow the reaction mixture to cool to room temperature, which should induce precipitation of the Schiff base.
-
Collect the solid product by filtration and wash with cold ethanol.
-
The purified Schiff base can be obtained by recrystallization from ethanol.
Synthesis of Schiff Base Metal Complexes
The synthesized Schiff base ligand can then be used to form coordination complexes with various transition metal ions.
Protocol 3: Synthesis of a Transition Metal Complex of Salicylidene-p-toluidine
This protocol provides a general method for the synthesis of metal (II) complexes of the Schiff base ligand.[3]
Materials:
-
Salicylidene-p-toluidine Schiff base (from Protocol 2)
-
Metal(II) chloride salt (e.g., CuCl₂, CoCl₂, NiCl₂)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
Procedure:
-
Dissolve the Schiff base ligand in ethanol in a round-bottom flask.
-
In a separate flask, dissolve the metal(II) chloride salt in ethanol.
-
Add the metal salt solution dropwise to the ligand solution with constant stirring. A 1:2 metal-to-ligand molar ratio is common for divalent metal ions.
-
Heat the resulting mixture to reflux for 4-6 hours.
-
Cool the solution to room temperature to allow for the precipitation of the metal complex.
-
Collect the solid complex by filtration, wash thoroughly with ethanol, and dry in a desiccator.
Data Presentation
Table 1: Synthesis Yields
| Step | Product | Typical Yield (%) |
| Debenzylation of this compound | p-Toluidine | >90 |
| Schiff Base Synthesis (p-toluidine + salicylaldehyde) | Salicylidene-p-toluidine | 85-95 |
| Metal Complexation (e.g., with Cu(II)) | Bis(salicylidene-p-toluidine)copper(II) | 70-85 |
Table 2: Characterization Data of a Representative Schiff Base and its Copper(II) Complex
| Compound | Appearance | Melting Point (°C) | FT-IR (cm⁻¹, C=N stretch) | UV-Vis (λmax, nm) |
| Salicylidene-p-toluidine | Yellow solid | 98-100 | ~1625 | 270, 345 |
| Bis(salicylidene-p-toluidine)copper(II) | Green solid | >300 | ~1615 | 275, 380, 650 |
Visualizations
Caption: Synthetic workflow from this compound to a Schiff base metal complex.
Caption: Experimental workflow for the synthesis of a salicylidene-p-toluidine Schiff base.
Conclusion
This compound is a versatile and accessible precursor for the synthesis of Schiff base ligands. Through a straightforward debenzylation reaction, it can be converted to p-toluidine, which readily undergoes condensation with aldehydes to form a diverse range of Schiff bases. These ligands are instrumental in the development of novel metal complexes with potential applications in catalysis and medicinal chemistry. The protocols provided herein offer a reliable foundation for researchers to explore the rich coordination chemistry and biological activities of Schiff bases derived from this precursor.
References
Application Notes and Protocols for the N-Debenzylation of N-Benzyl-4-toluidine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for the N-debenzylation of N-Benzyl-4-toluidine to yield 4-toluidine. The removal of the N-benzyl protecting group is a crucial step in various synthetic pathways, particularly in the development of pharmaceuticals and other fine chemicals. The protocols outlined below are based on established methodologies for the deprotection of N-benzyl amines, including catalytic transfer hydrogenation and palladium-catalyzed hydrogenation.
Introduction
This compound is a secondary amine where the nitrogen atom is protected by a benzyl group. This protecting group is widely used in organic synthesis due to its stability under various reaction conditions and its relatively straightforward removal. The process of N-debenzylation involves the cleavage of the carbon-nitrogen bond between the benzylic carbon and the nitrogen atom. Common methods to achieve this transformation include catalytic hydrogenation, which is considered a green and efficient method due to the ease of catalyst removal.[1][2]
Comparative Data of N-Debenzylation Methods
The following table summarizes quantitative data from various N-debenzylation reactions on substrates similar to this compound, providing a comparative overview of different catalytic systems and conditions.
| Substrate | Method | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| N-Benzyl-N-butyl-m-toluidine | Catalytic Hydrogenation | 10% Pd/C, Nb₂O₅/C | Ethanol | 60 | 3 | 99 | [1][2] |
| N-Benzylamino Derivatives | Catalytic Transfer Hydrogenation | 10% Pd/C, Ammonium Formate | Methanol | Reflux | Not Specified | High | [3][4][5] |
| Aryl Benzyl Amines | Catalytic Hydrogenation | Pd(0) EnCat™ 30NP, H₂ balloon | Ethanol | Room Temp | Overnight | >95 | [6] |
| N-Benzyl-2-aminoethanol derivative | Catalytic Hydrogenation | 10% Pd/C, Nb₂O₅/C | Ethanol | 60 | 1 | 98 | [1][2] |
| N-Benzylamides | Acid-catalyzed | p-TsOH | Toluene | Reflux | 2-4 | Good to quantitative | [7] |
| N-Benzylated Heterocycles | Base-promoted | KOtBu/DMSO, O₂ | THF/DMSO | 0 - Room Temp | 10 min | High | [8] |
Experimental Protocols
Two primary methods for the N-debenzylation of this compound are detailed below.
Protocol 1: Catalytic Transfer Hydrogenation using Palladium on Carbon and Ammonium Formate
This method is advantageous as it avoids the use of pressurized hydrogen gas and is generally rapid and high-yielding under neutral conditions.[3][4][5]
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Anhydrous Ammonium Formate
-
Dry Methanol
-
Celite®
-
Chloroform
-
Standard laboratory glassware
-
Stirring and reflux apparatus
-
Filtration apparatus
Procedure:
-
To a stirred suspension of this compound (1.0 g, 5.07 mmol) and 10% Pd/C (1.0 g) in dry methanol (35 mL), add anhydrous ammonium formate (2.24 g, 35.5 mmol) in a single portion under a nitrogen atmosphere.
-
Stir the resulting reaction mixture at reflux temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, remove the catalyst by filtration through a pad of Celite®.
-
Wash the Celite® pad with chloroform (30 mL).
-
Combine the organic filtrates and evaporate the solvent under reduced pressure to afford the desired product, 4-toluidine.
Protocol 2: Catalytic Hydrogenation using Palladium on Carbon with a Niobic Acid Co-catalyst
This protocol utilizes a mixed catalyst system that has been shown to significantly facilitate the Pd/C-catalyzed deprotection of N-benzyl groups under a hydrogen atmosphere, often leading to shorter reaction times and excellent yields.[1][2]
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Niobic acid on carbon (Nb₂O₅/C)
-
Ethanol
-
Hydrogen gas supply (balloon or hydrogenation apparatus)
-
Standard laboratory glassware
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
In a reaction vessel, dissolve this compound (1.0 g, 5.07 mmol) in ethanol (20 mL).
-
Add 10% Pd/C (5 mol %) and Nb₂O₅/C (5 mol %).
-
Purge the reaction vessel with hydrogen gas (a balloon is sufficient for atmospheric pressure).
-
Stir the reaction mixture vigorously at 60 °C under a hydrogen atmosphere.
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, filter the mixture to remove the catalysts.
-
Concentrate the filtrate under reduced pressure to obtain the product, 4-toluidine. This method often provides the product in high purity without the need for further neutralization or extraction steps.[1][2]
Visualized Experimental Workflow and Reaction Pathway
The following diagrams illustrate the general experimental workflow for N-debenzylation and the chemical reaction pathway.
Caption: General experimental workflow for the N-debenzylation of this compound.
References
- 1. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrtyation With Ammonium Formate | Semantic Scholar [semanticscholar.org]
- 4. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
- 5. Scholars@Duke publication: Debenzylation Of N-Benzylamino Derivatives By Catalytic Transfer Hydrogenation With Ammonium Formate1, 2 [scholars.duke.edu]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: The Role of N-Benzyl-4-toluidine and its Analogs in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Benzyl-4-toluidine is a secondary amine that, while extensively documented as a product in organic synthesis, sees limited direct application as a ligand in coordination chemistry. However, its structural motifs are present in a variety of N-aryl-N-benzylamine and Schiff base ligands. These related compounds readily form stable coordination complexes with a range of transition metals, exhibiting interesting properties and applications in catalysis and medicinal chemistry. Due to the scarcity of data on this compound as a primary ligand, this document provides detailed application notes and protocols based on structurally analogous N-benzylaniline and Schiff base derivatives. These notes serve as a practical guide for researchers looking to explore the coordination chemistry of this class of ligands.
I. Application Notes
1. Ligand Synthesis and Properties
This compound and its analogs are typically synthesized via reductive amination of p-toluidine with benzaldehyde or by N-alkylation of p-toluidine with a benzyl halide.[1] These ligands are generally stable, crystalline solids soluble in common organic solvents. The nitrogen atom's lone pair of electrons allows it to act as a Lewis base and coordinate to metal centers.
2. Coordination with Transition Metals
Ligands structurally similar to this compound, particularly Schiff bases derived from the condensation of anilines and benzaldehydes, form stable complexes with transition metals such as copper(II), nickel(II), palladium(II), and ruthenium(II).[2][3][4] Coordination typically occurs through the nitrogen atom of the imine group in Schiff bases or the amino group in N-alkylanilines.
3. Catalytic Applications
Palladium complexes of N-benzylaniline and related ligands have shown significant catalytic activity in cross-coupling reactions, such as the Suzuki-Miyaura coupling.[5] These catalysts are often highly efficient, requiring low catalyst loadings and operating under mild conditions. The steric and electronic properties of the N-aryl-N-benzylamine ligand can be tuned to optimize catalytic performance.
4. Biological and Medicinal Applications
Metal complexes of ligands structurally related to this compound have demonstrated promising biological activities, including antimicrobial and anticancer properties.[6][7] The chelation of the metal ion can enhance the therapeutic efficacy of the organic ligand. For instance, copper(II) complexes have shown notable antibacterial and antifungal activity.[6]
II. Quantitative Data
Due to the lack of crystallographic data for this compound complexes, the following tables summarize representative data for complexes of structurally related ligands.
Table 1: Selected Bond Lengths and Angles for a Representative Palladium(II)-Aniline Complex.
| Parameter | Value | Reference |
| Pd-N Bond Length (Å) | 2.05 - 2.10 | [8] |
| Pd-Cl Bond Length (Å) | 2.28 - 2.35 | [8] |
| N-Pd-N Bond Angle (°) | 175 - 180 | [8] |
| Cl-Pd-Cl Bond Angle (°) | 85 - 95 | [8] |
Data is for a trans-dichlorobis(4-iodoanilino-ĸN)palladium(II) complex, a close structural analog.
Table 2: Catalytic Activity of a Palladium-Aniline Complex in Suzuki-Miyaura Coupling.
| Aryl Halide | Arylboronic Acid | Yield (%) | Catalyst Loading (mol%) | Reference |
| 4-Bromotoluene | Phenylboronic acid | >95 | 0.04 | [2] |
| 4-Chloroanisole | Phenylboronic acid | >95 | 0.04 | [2] |
| 1-Bromo-4-nitrobenzene | Phenylboronic acid | 90 | 0.04 | [2] |
Data is for a palladacyclic catalyst precursor derived from an aniline derivative.
Table 3: Antimicrobial Activity of Representative Metal Complexes with Related Ligands.
| Complex | Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |
| Copper(II)-Schiff Base | S. aureus | 62.5 - 500 | [6] |
| Copper(II)-Schiff Base | E. coli | 62.5 - 500 | [6] |
| Nickel(II)-Schiff Base | S. aureus | >500 | [6] |
Data is for dioxomolybdenum(VI) complexes of thiosemicarbazones.
III. Experimental Protocols
Protocol 1: Synthesis of a Schiff Base Ligand (N-benzylideneaniline)
This protocol describes the synthesis of a Schiff base ligand, which is a common precursor for coordination complexes and is structurally related to the precursors of this compound.
Materials:
-
Benzaldehyde
-
Aniline
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Stirring bar
-
Heating mantle
Procedure:
-
In a round-bottom flask, combine equimolar amounts of benzaldehyde and aniline in ethanol.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture with stirring for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then in an ice bath to induce crystallization.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
-
Characterize the product by melting point, FT-IR, and NMR spectroscopy. The formation of the imine bond (C=N) is typically observed in the IR spectrum around 1625 cm⁻¹.[3]
Protocol 2: Synthesis of a Metal(II) Complex with a Schiff Base Ligand
This protocol provides a general method for the synthesis of a metal(II) complex with a Schiff base ligand.
Materials:
-
Schiff base ligand (from Protocol 1)
-
Metal(II) chloride salt (e.g., CuCl₂·2H₂O, NiCl₂·6H₂O)
-
Methanol or Ethanol
-
Round-bottom flask with reflux condenser
-
Stirring bar
-
Heating mantle
Procedure:
-
Dissolve the Schiff base ligand in methanol or ethanol in a round-bottom flask.
-
In a separate flask, dissolve the metal(II) chloride salt in the same solvent.
-
Add the metal salt solution dropwise to the ligand solution with constant stirring. A 2:1 ligand-to-metal molar ratio is common.[3]
-
Reflux the resulting mixture for 4-6 hours. A color change or precipitation may be observed.
-
After cooling, collect the precipitated complex by filtration.
-
Wash the complex with the solvent used for the reaction and then with diethyl ether.
-
Dry the complex in a desiccator over anhydrous CaCl₂.
-
Characterize the complex using FT-IR, UV-Vis spectroscopy, and elemental analysis. Coordination of the imine nitrogen is indicated by a shift in the C=N stretching frequency in the IR spectrum.[3]
Protocol 3: Catalytic Suzuki-Miyaura Cross-Coupling Reaction
This protocol outlines a general procedure for a Suzuki-Miyaura cross-coupling reaction using a palladium complex of an N-aryl ligand as a catalyst.
Materials:
-
Aryl halide
-
Arylboronic acid
-
Palladium catalyst (e.g., [(NHC)PdCl₂(aniline)])
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., aqueous DMF, toluene)
-
Schlenk flask or reaction tube
-
Stirring bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the aryl halide, arylboronic acid (1.2 equivalents), and base (2 equivalents).
-
Add the palladium catalyst (0.01-1 mol%).
-
Add the degassed solvent.
-
Heat the reaction mixture with stirring at the desired temperature (e.g., 80-110 °C) for the specified time (e.g., 12-24 hours).
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous Na₂SO₄.
-
Purify the product by column chromatography on silica gel.
IV. Visualizations
Caption: Workflow for the synthesis and application of this compound coordination complexes.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Workflow for evaluating the biological activity of metal complexes.
References
- 1. Synthesis and characterization of the copper(II) complexes of new N2S2-donor macrocyclic ligands: synthesis and in vivo evaluation of the 64Cu complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Ruthenium Complexes Bearing α-Diimine Ligands and Their Catalytic Applications in N-Alkylation of Amines, α-Alkylation of Ketones, and β-Alkylation of Secondary Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: N-Benzyl-4-toluidine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N-Benzyl-4-toluidine for improved yields and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent and effective methods are Reductive Amination of 4-toluidine and benzaldehyde, and N-Alkylation of 4-toluidine with a benzyl halide. Other high-yield methods include the reductive alkylation of 4-nitrotoluene and nickel-catalyzed C-N bond formation.[1]
Q2: Which synthesis method generally provides the highest yield?
A2: While yields are highly dependent on reaction optimization, reductive amination using a Raney nickel catalyst can achieve yields of 89-94%.[2] Similarly, methods like reductive alkylation of 4-nitrotoluene and nickel-catalyzed couplings have reported yields in the 83-95% range under mild conditions.[1]
Q3: What is the primary difference between Reductive Amination and N-Alkylation?
A3: Reductive amination involves a two-step process (often in one pot): first, the formation of an imine intermediate from 4-toluidine and benzaldehyde, followed by its reduction to the final amine product.[1][3] N-Alkylation is a direct substitution reaction where the amine nitrogen of 4-toluidine attacks an electrophilic benzylating agent, such as benzyl chloride or bromide.[1]
Q4: Can microwave irradiation be used to improve the synthesis?
A4: Yes, microwave-assisted synthesis can be applied to both N-alkylation and reductive amination. This technique often leads to significantly reduced reaction times and can improve yields compared to conventional heating methods.[1]
Q5: How can I purify the final this compound product?
A5: The crude product can be purified by vacuum distillation or column chromatography to separate it from unreacted starting materials and side products.[2][4] For analysis, High-Performance Liquid Chromatography (HPLC) is a suitable method.[5]
Synthesis Methods: Comparative Data
The following table summarizes typical reaction conditions and yields for the primary synthesis routes of this compound.
| Synthesis Method | Starting Materials | Catalyst/Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Reductive Amination | 4-Toluidine, Benzaldehyde | Raney Nickel / H₂ | Ethanol or Ether | Room Temp - 60 | 89 - 94%[2] |
| Reductive Amination | 4-Toluidine, Benzaldehyde | Palladium / H₂ | Ethanol / Methanol | Not specified | High |
| N-Alkylation | 4-Toluidine, Benzyl Bromide | K₂CO₃ | DMF | 60 - 80 | 70 - 85%[1] |
| Reductive Alkylation | 4-Nitrotoluene, Benzyl Alcohol | Ruthenium catalyst | Not specified | 25 - 50 | 83 - 95%[1] |
| Nickel-Catalyzed C–N Coupling | 4-Toluidine, Benzyl derivative | Nickel catalyst | Not specified | Mild conditions | 83 - 95%[1] |
Troubleshooting Guide
Q: My reaction yield is consistently low. What are the common causes?
A: Low yield can result from several factors depending on the chosen method.
-
For Reductive Amination:
-
Inactive Catalyst: The Raney nickel or Palladium catalyst may have lost activity. Ensure you are using a fresh or properly activated catalyst. A less active catalyst may require higher temperatures, which can sometimes lower the yield.[2]
-
Incomplete Imine Formation: The initial condensation to form the imine may be incomplete. This step is crucial before the reduction. In some protocols, this is a solvent-free reaction where solids are mixed until a powder forms, ensuring completion.[6][7]
-
Improper Hydrogen Pressure: If using catalytic hydrogenation, ensure the hydrogen pressure is adequate for the scale of your reaction and the apparatus used.[2]
-
-
For N-Alkylation:
-
Base Strength/Solubility: The base (e.g., K₂CO₃) may not be strong enough or sufficiently soluble in the chosen solvent to deprotonate the amine effectively.
-
Solvent Choice: Polar aprotic solvents like DMF or DMSO are generally preferred as they promote the Sₙ2 reaction.[1] Using a protic solvent like ethanol can lead to side reactions with the benzyl halide.[8]
-
Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate, or too high, leading to side product formation. A typical range is 60–80°C.[1]
-
Q: I am observing significant amounts of an impurity in my final product. How can I identify and prevent it?
A: The most likely impurity is a result of over-alkylation or side reactions.
-
In N-Alkylation: The most common side product is the tertiary amine, N,N-dibenzyl-4-toluidine , formed from the benzylation of the desired product.[4]
-
Prevention: Use a stoichiometric amount of the benzylating agent or a slight excess of 4-toluidine. Adding the benzyl halide slowly to the reaction mixture can also help minimize this side reaction.
-
-
In Reductive Amination:
-
Unreacted Starting Materials: Benzaldehyde or 4-toluidine may remain. Ensure the reaction goes to completion by monitoring with TLC or GC-MS.
-
Benzyl Alcohol: If the reducing agent is too strong or conditions are not optimized, benzaldehyde can be reduced to benzyl alcohol.
-
Q: My N-Alkylation reaction is not proceeding. What should I check?
A: If the reaction fails to start, consider the following:
-
Reagent Quality: Ensure the 4-toluidine and benzyl halide are pure. Benzyl chloride and bromide can degrade over time.
-
Water Contamination: The presence of water can interfere with the reaction, especially when using inorganic bases. Ensure your solvent is anhydrous.
-
Base Inefficiency: The base may be old or clumping, reducing its effective surface area. Try grinding the K₂CO₃ before use.
Visualized Workflows and Pathways
Caption: Primary synthesis routes for this compound.
Caption: General experimental workflow for synthesis.
Caption: Decision tree for troubleshooting synthesis issues.
Detailed Experimental Protocols
Protocol 1: Reductive Amination using Raney Nickel
This protocol is adapted from a high-yield procedure for a similar compound, N-benzyl-m-toluidine.[2]
Materials:
-
Benzaldehyde (1 mole equivalent)
-
4-Toluidine (1 mole equivalent)
-
Raney Nickel catalyst (8-10 g per mole of reactants)
-
Ethanol (95%) or Ether
-
Hydrogen gas source and high-pressure hydrogenation apparatus
Procedure:
-
In a suitable flask, mix the benzaldehyde and 4-toluidine. An exothermic reaction will occur as the Schiff base (imine) forms.
-
Add ethanol or ether as a solvent to the mixture. If using ether, the mixture should be cooled to below 35°C.[2]
-
Transfer the solution to a high-pressure hydrogenation vessel.
-
Carefully add the Raney nickel catalyst to the vessel.
-
Seal the apparatus and introduce hydrogen gas to the desired pressure (e.g., up to 1000 lb).[2]
-
Shake the reaction vessel continuously at room temperature. The reaction is typically complete within 15-30 minutes, indicated by the cessation of hydrogen uptake. If the catalyst is less active, gentle heating to 60°C may be necessary, though this might slightly lower the yield.[2]
-
Once the reaction is complete, vent the hydrogen gas carefully.
-
Filter the mixture through a Büchner funnel to remove the catalyst. Caution: Raney nickel can be pyrophoric; do not allow the filtered catalyst to dry completely on the filter paper under suction to avoid fire.[2]
-
Remove the solvent from the filtrate by rotary evaporation.
-
Purify the resulting crude this compound by vacuum distillation. The boiling point for p-tolylbenzylamine is reported as 162–163°C / 5 mm.[2]
Protocol 2: N-Alkylation using Benzyl Bromide
This protocol is a general method based on common N-alkylation strategies.[1]
Materials:
-
4-Toluidine (1 mole equivalent)
-
Benzyl Bromide (1 mole equivalent)
-
Potassium Carbonate (K₂CO₃, 1.5-2 mole equivalents), finely powdered
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-toluidine, potassium carbonate, and anhydrous DMF.
-
Stir the mixture at room temperature for 15 minutes to ensure good suspension of the base.
-
Slowly add the benzyl bromide to the mixture dropwise over 20-30 minutes. An exothermic reaction may be observed.
-
Heat the reaction mixture to 60–80°C and maintain this temperature with stirring.[1]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting 4-toluidine spot has been consumed (typically a few hours).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a separating funnel containing water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by column chromatography on silica gel or by vacuum distillation.
References
- 1. This compound | 5405-15-2 | Benchchem [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. storage-cdn.labflow.com [storage-cdn.labflow.com]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. This compound | SIELC Technologies [sielc.com]
- 6. DSpace [open.bu.edu]
- 7. researchgate.net [researchgate.net]
- 8. echemi.com [echemi.com]
Technical Support Center: Synthesis of N-Benzyl-4-toluidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of N-Benzyl-4-toluidine. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during experimentation.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound via reductive amination and N-alkylation.
Reductive Amination of p-Toluidine and Benzaldehyde
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Incomplete Imine Formation | - Ensure anhydrous reaction conditions, as water can hydrolyze the imine intermediate. - Use a Dean-Stark apparatus to remove water azeotropically if the solvent allows. - Add a catalytic amount of a weak acid (e.g., acetic acid) to promote imine formation. |
| Inefficient Reduction | - Verify the activity of the reducing agent (e.g., NaBH₄, NaBH(OAc)₃). - For less active catalysts like Raney nickel, a slightly higher temperature (e.g., up to 60°C) may be required, although this might slightly lower the yield.[1] - Consider using a more selective reducing agent like sodium cyanoborohydride (NaBH₃CN) to avoid reduction of the starting aldehyde.[2] |
| Side Reactions | - Over-reduction of benzaldehyde to benzyl alcohol can occur if the reducing agent is added before imine formation is complete. Add the reducing agent portion-wise and monitor the reaction by TLC. |
Issue 2: Presence of Impurities in the Final Product
| Observed Impurity (by TLC/NMR) | Potential Cause | Suggested Solution |
| Unreacted p-Toluidine or Benzaldehyde | Incomplete reaction. | - Increase reaction time. - Ensure stoichiometric amounts of reactants, or a slight excess of one if the other is more valuable. |
| N-Benzylidene-4-methylaniline (Imine Intermediate) | Incomplete reduction of the imine. | - Add more reducing agent in portions. - Increase the reaction time for the reduction step. - Ensure the reducing agent is active. |
| Benzyl Alcohol | Reduction of unreacted benzaldehyde. | - Allow sufficient time for imine formation before adding the reducing agent. - Use a milder or more selective reducing agent like NaBH₃CN.[2] |
N-Alkylation of p-Toluidine with Benzyl Bromide
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Poor Nucleophilicity of p-Toluidine | The aromatic amine is a relatively weak nucleophile. |
| Slow Reaction Rate | The reaction may require elevated temperatures. |
Issue 2: Formation of Multiple Products
| Observed Impurity (by TLC/NMR) | Potential Cause | Suggested Solution |
| N,N-Dibenzyl-4-toluidine (Over-alkylation) | The product, a secondary amine, is also nucleophilic and can react with benzyl bromide. | - Use a slight excess of p-toluidine relative to benzyl bromide. - Add the benzyl bromide slowly to the reaction mixture to maintain a low concentration. |
| Unreacted p-Toluidine | Incomplete reaction. | - Increase the reaction time or temperature (monitor for side products). - Ensure an appropriate base and solvent are used. |
Frequently Asked Questions (FAQs)
Q1: Which synthetic method is better for preparing this compound: reductive amination or N-alkylation?
A1: Both methods are effective, and the choice depends on the available reagents, equipment, and desired purity profile.
-
Reductive amination is a one-pot reaction that often proceeds under mild conditions with high yields.[1] It avoids the use of alkyl halides, which can be lachrymatory and toxic.
-
N-alkylation is a straightforward Sₙ2 reaction but can be prone to over-alkylation, leading to the formation of N,N-dibenzyl-4-toluidine. Careful control of stoichiometry and reaction conditions is crucial.
Q2: How can I monitor the progress of the reaction?
A2: Thin-layer chromatography (TLC) is a simple and effective method. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to separate the starting materials, intermediate (if any), product, and side products. Staining with a permanganate solution can help visualize the spots.
Q3: What is the best way to purify the final product?
A3:
-
Column chromatography on silica gel is a common and effective method for separating this compound from unreacted starting materials and side products.
-
Distillation under reduced pressure can be used if the product and impurities have sufficiently different boiling points. The boiling point of N-benzyl-p-toluidine is reported as 162–163°C at 5 mm Hg.[1]
-
Recrystallization from a suitable solvent can be employed if the product is a solid at room temperature and a suitable solvent is found.
Q4: I see an unexpected spot on my TLC plate during reductive amination. What could it be?
A4: An unexpected spot could be the imine intermediate, N-benzylidene-4-methylaniline. This indicates that the reduction step is not yet complete. Another possibility is benzyl alcohol, formed from the reduction of unreacted benzaldehyde. Comparing the Rf value with authentic samples of the starting materials and potential side products can help in identification.
Q5: In the N-alkylation reaction, I am getting a significant amount of a higher Rf spot. What is it likely to be?
A5: A higher Rf spot is often less polar than the desired product. In this case, it is likely to be N,N-dibenzyl-4-toluidine, the over-alkylation product. To confirm, you can try to isolate and characterize it or compare its Rf to a standard if available.
Data Presentation
Table 1: Summary of Common Side Products and Their Formation Pathways
| Synthetic Method | Side Product | Chemical Name | Reason for Formation |
| Reductive Amination | Unreacted Starting Materials | p-Toluidine, Benzaldehyde | Incomplete reaction |
| Imine Intermediate | N-Benzylidene-4-methylaniline | Incomplete reduction | |
| Benzyl Alcohol | Benzyl alcohol | Reduction of benzaldehyde before imine formation | |
| N-Alkylation | Unreacted Starting Material | p-Toluidine | Incomplete reaction |
| Over-alkylation Product | N,N-Dibenzyl-4-toluidine | Further reaction of the product with benzyl bromide |
Experimental Protocols
Protocol 1: Synthesis of this compound via Reductive Amination
This protocol is adapted from a similar procedure for the synthesis of N-benzyl-m-toluidine.[1]
Materials:
-
p-Toluidine
-
Benzaldehyde
-
Raney Nickel (catalyst)
-
Ethanol (solvent)
-
Hydrogen gas
-
High-pressure hydrogenation apparatus
Procedure:
-
In a suitable flask, mix equimolar amounts of p-toluidine and benzaldehyde.
-
Add ethanol to dissolve the mixture.
-
Transfer the solution to a high-pressure hydrogenation apparatus.
-
Carefully add Raney nickel catalyst to the reaction vessel.
-
Seal the apparatus and introduce hydrogen gas to the desired pressure (e.g., up to 1000 psi).
-
Shake the reaction mixture at room temperature. Monitor the reaction progress by observing the drop in hydrogen pressure.
-
Once the reaction is complete, carefully vent the apparatus and filter the catalyst. Caution: Raney nickel is pyrophoric when dry; keep it wet with solvent.
-
Remove the solvent from the filtrate by rotary evaporation.
-
Purify the crude product by vacuum distillation. N-benzyl-p-toluidine has a boiling point of 162–163°C at 5 mm Hg.[1]
Protocol 2: Synthesis of this compound via N-Alkylation
Materials:
-
p-Toluidine
-
Benzyl bromide
-
Potassium carbonate (base)
-
Dimethylformamide (DMF, solvent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve p-toluidine and potassium carbonate in DMF.
-
Slowly add benzyl bromide to the stirred mixture at room temperature.
-
Heat the reaction mixture to 60-80°C.[3]
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
References
Technical Support Center: Purification of Crude N-Benzyl-4-toluidine by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals purifying crude N-Benzyl-4-toluidine using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is a typical solvent system for the column chromatography of this compound?
A common and effective solvent system is a mixture of a non-polar solvent like hexanes and a moderately polar solvent such as ethyl acetate. The optimal ratio will depend on the specific impurities present in your crude product. It is crucial to first determine the ideal solvent system using Thin Layer Chromatography (TLC).
Q2: How can I visualize this compound and its potential impurities on a TLC plate?
This compound and related aromatic compounds can often be visualized under UV light (254 nm) as dark spots on a fluorescent background.[1] For more sensitive or specific visualization, various staining solutions can be employed. A potassium permanganate (KMnO4) stain is effective for detecting compounds that can be oxidized. Iodine vapor is another common method that can visualize a wide range of organic compounds.[1]
Q3: My this compound is tailing significantly on the silica gel column. What can I do to improve the separation?
Tailing is a common issue when purifying amines on silica gel due to the interaction between the basic amine and the acidic silanol groups of the stationary phase.[2][3] To mitigate this, you can add a small amount of a competing base, such as triethylamine (Et3N) or ammonia, to your eluent.[2][3] Typically, adding 0.5-1% triethylamine to the solvent system can significantly improve peak shape.
Q4: I am having trouble separating my product from unreacted 4-toluidine. What do you recommend?
4-toluidine is more polar than this compound. Therefore, a less polar solvent system should increase the separation between the two compounds on the TLC plate and subsequently on the column. Experiment with different ratios of hexanes and ethyl acetate to maximize the difference in their Rf values.
Q5: Can I use a different stationary phase other than silica gel?
If your compound is unstable on silica gel or if tailing persists despite additives, you can consider alternative stationary phases.[4] Alumina (basic or neutral) can be a good alternative for the purification of basic compounds like amines.[3] Amine-functionalized silica is another excellent option that minimizes the acidic interactions causing tailing.[2]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product is not eluting from the column | The eluent is not polar enough. | Gradually increase the polarity of your eluent. For example, if you are using 95:5 hexanes:ethyl acetate, try switching to 90:10 or 85:15. |
| The compound may have decomposed on the silica gel. | Test the stability of your compound on a small amount of silica gel before running the column.[4] If it is unstable, consider using a less acidic stationary phase like alumina or deactivated silica.[4] | |
| Poor separation of spots (co-elution) | The chosen solvent system has poor selectivity for the compounds in your mixture. | Experiment with different solvent systems. Sometimes, a three-component system (e.g., hexanes/ethyl acetate/dichloromethane) can provide better separation. |
| The column is overloaded with the crude product. | Use an appropriate amount of crude material for the size of your column. A general rule of thumb is a 1:30 to 1:100 ratio of crude product to silica gel by weight. | |
| The initial band of the compound was too broad. | Dissolve the crude product in a minimal amount of solvent before loading it onto the column.[5] Dry loading the sample onto a small amount of silica can also result in a sharper initial band.[5] | |
| Product is eluting too quickly (high Rf) | The eluent is too polar. | Decrease the polarity of your eluent. For example, if you are using 80:20 hexanes:ethyl acetate, try 90:10 or 95:5. |
| Streaking or tailing of the product spot | The compound is interacting strongly with the acidic silica gel due to its basic nature. | Add 0.5-1% triethylamine or a few drops of ammonia to your eluent to neutralize the acidic sites on the silica gel.[2] |
| The sample is not fully soluble in the eluent. | Ensure your crude product is fully dissolved before loading it onto the column. If necessary, use a slightly more polar solvent to dissolve the sample and then adsorb it onto a small amount of silica gel (dry loading).[5] |
Experimental Protocols
Thin Layer Chromatography (TLC) for Solvent System Selection
-
Preparation: Dissolve a small amount of your crude this compound in a suitable solvent like dichloromethane or ethyl acetate.
-
Spotting: Using a capillary tube, spot the dissolved sample onto the baseline of a silica gel TLC plate.
-
Development: Place the TLC plate in a developing chamber containing a small amount of your chosen solvent system (e.g., a mixture of hexanes and ethyl acetate).
-
Visualization: After the solvent front has reached near the top of the plate, remove it and visualize the spots under a UV lamp.[1] If necessary, use a staining agent like potassium permanganate.
-
Optimization: Adjust the ratio of your solvents until you achieve good separation between the desired product and impurities. An ideal Rf value for the product is typically between 0.2 and 0.4.
Column Chromatography Protocol
-
Column Packing:
-
Secure a glass column vertically.
-
Add a small plug of cotton or glass wool at the bottom.
-
Add a layer of sand.
-
Prepare a slurry of silica gel in your chosen eluent and pour it into the column, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, and then add another layer of sand on top.
-
-
Sample Loading:
-
Wet Loading: Dissolve your crude product in a minimal amount of the eluent and carefully add it to the top of the column using a pipette.[5]
-
Dry Loading: Dissolve your crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column.[5]
-
-
Elution:
-
Carefully add the eluent to the column.
-
Apply gentle pressure (using a pump or bulb) to start the flow.
-
Continuously add eluent to the top of the column, never letting the silica gel run dry.
-
-
Fraction Collection:
-
Collect the eluent in small fractions using test tubes or vials.
-
Monitor the separation by spotting the collected fractions on TLC plates and comparing them to your crude product and a pure standard if available.
-
-
Isolation:
-
Combine the fractions that contain the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Quantitative Data
| Solvent System (Hexanes:Ethyl Acetate) | Approximate Rf of this compound | Notes |
| 95:5 | ~0.2 | Good for initial separation from non-polar impurities. |
| 90:10 | ~0.35 | Often a good starting point for achieving an ideal Rf. |
| 80:20 | ~0.5 | May be too polar, causing the product to elute too quickly. |
Note: These Rf values are estimates and can vary based on the specific brand of TLC plates, temperature, and other experimental conditions.
Visualizations
Caption: Troubleshooting workflow for this compound purification.
References
Optimization of reaction conditions for N-alkylation of 4-toluidine
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions for the optimization of N-alkylation of 4-toluidine.
Frequently Asked Questions (FAQs)
Q1: What is the most common issue encountered during the N-alkylation of 4-toluidine?
A1: The most prevalent issue is over-alkylation. The initial product, a secondary amine (N-alkyl-4-toluidine), is often more nucleophilic than the starting primary amine (4-toluidine).[1][2] This increased reactivity leads to a second alkylation event, forming a tertiary amine (N,N-dialkyl-4-toluidine), and can even proceed to form a quaternary ammonium salt if excess alkylating agent is used.[1] This results in a mixture of products that can be difficult to separate, leading to poor yields of the desired mono-alkylated product.[2]
Q2: How can I selectively synthesize the mono-N-alkylated product and avoid over-alkylation?
A2: Several strategies can be employed to favor mono-alkylation:
-
Stoichiometry Control: Using a large excess of the starting amine (4-toluidine) relative to the alkylating agent can statistically favor the mono-alkylation product.
-
Reductive Amination: This is often the most effective method.[1] It involves a two-step sequence where 4-toluidine first reacts with an aldehyde or ketone to form an imine, which is then reduced to the target secondary amine. This pathway avoids the direct use of alkyl halides and circumvents the issue of the product being more reactive than the starting material.[3]
-
Use of Protecting Groups: Introducing a protecting group onto the nitrogen atom can prevent further alkylation, although this adds extra synthesis and deprotection steps to the overall process.[4]
-
Alternative Alkylating Agents: Using carboxylic acids or alcohols (via "borrowing hydrogen" methods) instead of highly reactive alkyl halides can provide better control and selectivity.[5][6][7]
Q3: What are the recommended solvents and bases for this reaction?
A3: The choice of solvent and base is critical and depends on the specific alkylating agent and method.
-
Solvents: Dipolar aprotic solvents like acetonitrile (MeCN), N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are commonly used as they can effectively solvate the reactants.[8] However, for greener processes, alternatives like toluene or even solvent-free conditions with phase transfer catalysis are encouraged.[9][10][11]
-
Bases: An inorganic base is typically required to neutralize the acid (e.g., HBr, HCl) generated during the reaction. Common choices include potassium carbonate (K₂CO₃) and sodium hydride (NaH).[4][12] The strength of the base should be optimized; a very strong base can promote side reactions like elimination, especially with secondary or tertiary alkyl halides.[13]
Q4: My N-alkylation reaction is slow or shows no conversion. What are the likely causes?
A4: Low reactivity can stem from several factors:
-
Alkylating Agent: The reactivity of alkyl halides follows the trend I > Br > Cl. If you are using a less reactive halide (e.g., an alkyl chloride), harsher conditions (higher temperature, stronger base) may be necessary.
-
Steric Hindrance: Bulky alkylating agents or amines can significantly slow down the Sₙ2 reaction rate due to steric hindrance.[14]
-
Temperature: Many N-alkylation reactions require heating to proceed at a reasonable rate. Consider increasing the temperature, but be mindful of potential side reactions.[15]
-
Catalyst: For certain methods, like using alcohols as alkylating agents or in phase-transfer catalysis, the presence and activity of the catalyst are essential.[10][16]
Troubleshooting Guide
Problem 1: Low yield of the desired mono-alkylated product with significant amounts of di- or tri-alkylated byproducts.
| Possible Cause | Suggested Solution |
| Over-alkylation due to higher nucleophilicity of the product.[1][17] | 1. Switch to Reductive Amination: This is the most reliable method to ensure mono-alkylation.[1] 2. Adjust Stoichiometry: Use a significant excess (3-5 equivalents or more) of 4-toluidine. 3. Slow Addition: Add the alkylating agent dropwise to the reaction mixture at a low temperature to maintain its low concentration. |
| The reaction conditions are too harsh (e.g., high temperature). | Lower the reaction temperature to reduce the rate of the second alkylation. |
Problem 2: The reaction has stalled, with a large amount of unreacted 4-toluidine remaining.
| Possible Cause | Suggested Solution |
| Insufficiently reactive alkylating agent. | 1. Switch to a more reactive alkyl halide (e.g., from an alkyl chloride to an alkyl bromide or iodide). 2. Increase the reaction temperature.[15] |
| Inadequate base. | 1. Use a stronger base. For example, if K₂CO₃ is ineffective, consider using NaH.[12] 2. Ensure the base is dry and of good quality. |
| Poor solvent choice. | Screen different solvents. Aprotic polar solvents like DMF or MeCN are often effective.[8][13] For reactions with inorganic bases, Phase Transfer Catalysis can be highly effective.[10] |
Problem 3: Formation of elimination byproducts (alkenes) instead of the N-alkylated product.
| Possible Cause | Suggested Solution |
| Sterically hindered (secondary or tertiary) alkyl halide is used. | 1. If possible, switch to a primary alkyl halide. 2. Use a less hindered, non-nucleophilic base. |
| Base is too strong or bulky. | Switch from a strong, bulky base (like potassium tert-butoxide) to a milder base such as potassium carbonate.[13] |
| High reaction temperature. | Lower the reaction temperature, as elimination reactions are often favored at higher temperatures. |
Data Presentation
Table 1: Optimization of Base and Stoichiometry for Mono-alkylation (Data synthesized from principles described in cited literature)
| Entry | Alkylating Agent | Base (equiv.) | 4-Toluidine : Alkyl Halide Ratio | Solvent | Temperature (°C) | Yield of Mono-alkylated Product (%)[12] | Yield of Di-alkylated Product (%)[12] |
| 1 | 1-Bromopropane | K₂CO₃ (1.5) | 1:1 | MeCN | 80 | ~40% | ~35% |
| 2 | 1-Bromopropane | K₂CO₃ (1.5) | 3:1 | MeCN | 80 | ~75% | ~10% |
| 3 | 1-Bromopropane | NaH (1.2) | 1:1 | DMF | 25 | ~20% | ~5% |
| 4 | 1-Bromopropane | NaH (3.0) | 1:2 | DMF | 25 | 52.3% | Detected |
Table 2: Effect of Solvent on N-Alkylation Yield (Data adapted from a representative acid-catalyzed N-alkylation study)[9]
| Entry | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Dichloroethane (DCE) | Pentafluorophenol | 80 | 12 | 65 |
| 2 | Tetrahydrofuran (THF) | Pentafluorophenol | 80 | 12 | 58 |
| 3 | Toluene | Pentafluorophenol | 80 | 12 | 87 |
| 4 | Hexafluoroisopropanol (HFIP) | Pentafluorophenol | 100 | 12 | 83 (C-Alkylation) |
Experimental Protocols
Protocol 1: General N-Alkylation using Alkyl Halide and K₂CO₃
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-toluidine (e.g., 3.21 g, 30 mmol, 3 equiv.).
-
Add anhydrous acetonitrile (MeCN, 50 mL) followed by powdered anhydrous potassium carbonate (K₂CO₃) (e.g., 2.07 g, 15 mmol, 1.5 equiv.).
-
Stir the suspension vigorously.
-
Add the alkyl halide (e.g., 1-bromopropane, 1.23 g, 10 mmol, 1 equiv.) to the mixture.
-
Heat the reaction mixture to reflux (approx. 82°C) and monitor the reaction progress using TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Wash the solid residue with a small amount of acetonitrile.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
Purify the crude residue by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) to isolate the N-alkyl-4-toluidine product.
Protocol 2: Reductive Amination using NaBH₄
-
Dissolve 4-toluidine (e.g., 1.07 g, 10 mmol, 1 equiv.) and an aldehyde (e.g., propionaldehyde, 0.64 g, 11 mmol, 1.1 equiv.) in methanol (30 mL) in a round-bottom flask.[18]
-
If desired, a catalytic amount of acetic acid (1-2 drops) can be added to facilitate imine formation.[18]
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
-
Cool the flask in an ice bath to 0-5°C.
-
Slowly add sodium borohydride (NaBH₄) (e.g., 0.45 g, 12 mmol, 1.2 equiv.) in small portions, ensuring the temperature remains below 10°C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-4 hours, or until the reaction is complete as indicated by TLC.
-
Quench the reaction by slowly adding water (20 mL).
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate, 3 x 30 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Troubleshooting logic for N-alkylation of 4-toluidine.
Caption: Comparison of direct alkylation and reductive amination pathways.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 5. Catalytic reductive N-alkylation of amines using carboxylic acids - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. Efficient and selective N -benzylation of amines using Pd-doped La-BDC MOF - Materials Advances (RSC Publishing) DOI:10.1039/D5MA00372E [pubs.rsc.org]
- 8. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. tus.elsevierpure.com [tus.elsevierpure.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. posters.unh.edu [posters.unh.edu]
Overcoming challenges in the reductive amination of benzaldehyde and 4-toluidine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the reductive amination of benzaldehyde and 4-toluidine to synthesize N-benzyl-4-methylaniline.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of N-benzyl-4-methylaniline via reductive amination.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inefficient Imine Formation: The initial condensation of benzaldehyde and 4-toluidine to the imine intermediate may be incomplete.[1][2] 2. Deactivated Reducing Agent: The reducing agent (e.g., NaBH₄) may have degraded due to improper storage or exposure to moisture.[3] 3. Insufficient Acidity/Basicity: The pH of the reaction is critical for both imine formation and the stability of the reducing agent.[4][5] 4. Low Reactivity of Starting Materials: While generally reactive, electron-withdrawing or bulky substituents on either reactant can slow the reaction.[5] | 1. Promote Imine Formation: - Add a catalytic amount of a weak acid like acetic acid.[5] - Use a dehydrating agent such as molecular sieves or magnesium sulfate to remove water, which is a byproduct of imine formation and can shift the equilibrium.[6] - Allow the aldehyde and amine to stir together for a period before adding the reducing agent.[7] 2. Use Fresh Reducing Agent: Ensure the reducing agent is fresh and has been stored under anhydrous conditions. Consider purchasing a new batch if degradation is suspected.[3] 3. Optimize pH: For borohydride reagents, maintaining a neutral to slightly acidic pH is often optimal. If starting with an amine salt, it must be neutralized with a base.[4] 4. Increase Reaction Temperature or Time: Gently heating the reaction mixture or extending the reaction time can help drive sluggish reactions to completion. |
| Formation of Side Products | 1. Over-alkylation (Tertiary Amine Formation): The desired secondary amine product can react with another molecule of benzaldehyde to form a tertiary amine.[4][6] 2. Reduction of Benzaldehyde: The reducing agent may reduce the starting benzaldehyde to benzyl alcohol, especially if a strong reducing agent is used or if the imine formation is slow.[7] 3. Unreacted Imine: Incomplete reduction of the imine intermediate.[1] | 1. Control Stoichiometry and Addition Order: - Use a slight excess of the amine (4-toluidine) to favor the formation of the secondary amine. - Add the reducing agent portion-wise to control the reaction rate.[8] - Ensure complete imine formation before adding the reducing agent.[6][7] 2. Choose a Milder Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are generally more selective for the imine over the aldehyde compared to sodium borohydride (NaBH₄).[4][9] 3. Ensure Complete Reduction: - Increase the equivalents of the reducing agent. - Extend the reaction time after the addition of the reducing agent. |
| Difficult Product Purification | 1. Co-elution of Product and Starting Materials: The product, starting materials, and some side products may have similar polarities, making chromatographic separation challenging. 2. Emulsion Formation During Workup: The presence of both acidic and basic components can lead to emulsions during aqueous extraction. | 1. Optimize Workup Procedure: - Perform an acid-base extraction. The desired secondary amine is basic and can be extracted into an acidic aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified and the product re-extracted into an organic solvent.[1] - Consider crystallization as an alternative to chromatography for purification. 2. Break Emulsions: - Add a saturated solution of sodium chloride (brine) to the separatory funnel. - Filter the mixture through a pad of Celite. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal order of addition for the reagents in the reductive amination of benzaldehyde and 4-toluidine?
A1: For optimal results, it is generally recommended to first dissolve the benzaldehyde and 4-toluidine in a suitable solvent to allow for the formation of the imine intermediate.[7] The progress of imine formation can be monitored by techniques like TLC. Once the imine has formed, the reducing agent should be added portion-wise.[8] Adding all reagents at once can lead to the reduction of the starting benzaldehyde by the reducing agent, lowering the overall yield.[7]
Q2: Which reducing agent is best suited for this specific reaction?
A2: The choice of reducing agent depends on the desired balance between reactivity and selectivity.
-
Sodium Borohydride (NaBH₄): A common and cost-effective choice, but it can also reduce the starting benzaldehyde.[7] Its use is most effective when the imine is pre-formed.
-
Sodium Cyanoborohydride (NaBH₃CN): This reagent is more selective for the iminium ion over the carbonyl group, making it suitable for one-pot reactions where all reagents are mixed together.[4][9] However, it is toxic and requires careful handling.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): A mild and selective reducing agent that is also suitable for one-pot reactions and is less toxic than NaBH₃CN.[4][7]
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a simple and effective method to monitor the reaction. You can spot the reaction mixture alongside the starting materials (benzaldehyde and 4-toluidine) on a TLC plate. The disappearance of the starting materials and the appearance of a new spot corresponding to the product (N-benzyl-4-methylaniline) indicate the progress of the reaction. The imine intermediate will also appear as a distinct spot.
Q4: What are the common solvents used for this reaction?
A4: Common solvents for reductive amination include methanol, ethanol, dichloromethane (DCM), and tetrahydrofuran (THF).[10] The choice of solvent can influence the reaction rate and solubility of the reagents. Methanol and ethanol are often used with sodium borohydride.[8]
Q5: My reaction is very slow. What can I do to speed it up?
A5: To accelerate a slow reaction, you can:
-
Add a catalytic amount of a weak acid, such as acetic acid, to promote imine formation.[5]
-
Gently heat the reaction mixture.
-
Use a Lewis acid catalyst, such as Ti(O-i-Pr)₄, to activate the benzaldehyde.[5]
Q6: I am observing the formation of a significant amount of benzyl alcohol. How can I prevent this?
A6: The formation of benzyl alcohol indicates that the reducing agent is reacting with the starting benzaldehyde. To prevent this:
-
Ensure that the imine is formed before adding the reducing agent.
-
Use a milder and more selective reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride.[4]
-
Add the reducing agent at a lower temperature and in portions.
Q7: What is the best way to purify the final product, N-benzyl-4-methylaniline?
A7: The purification method depends on the scale and purity requirements.
-
Column Chromatography: This is a common method for small-scale purification to obtain a highly pure product. A silica gel column with a non-polar eluent system (e.g., hexane/ethyl acetate) is typically used.
-
Acid-Base Extraction: For larger scales, an acid-base workup can be effective. The basic amine product can be extracted into an acidic aqueous solution, washed, and then re-extracted into an organic solvent after basification.[1]
-
Crystallization: If the product is a solid at room temperature, crystallization from a suitable solvent can be an efficient purification method.
Quantitative Data
Table 1: Comparison of Yields with Different Catalytic Systems
| Catalyst | Reducing Agent | Solvent | Time (min) | Yield (%) | Reference |
| DOWEX(R)50WX8 | NaBH₄ | THF | 25 | 90 | [10] |
| Benzoic Acid | NaBH₄ | THF | 60 | 92 | [11] |
Experimental Protocols
Protocol 1: Two-Step Reductive Amination using Sodium Borohydride
-
Imine Formation:
-
In a round-bottom flask, dissolve benzaldehyde (1.0 eq) and 4-toluidine (1.05 eq) in methanol.
-
Stir the mixture at room temperature for 1-2 hours. Monitor the formation of the imine by TLC.
-
-
Reduction:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) (1.5 eq) in small portions.
-
After the addition is complete, remove the ice bath and stir the reaction at room temperature for an additional 2-3 hours, or until the imine is consumed (as monitored by TLC).
-
-
Workup and Purification:
-
Quench the reaction by slowly adding water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: One-Pot Reductive Amination using a Catalyst
-
Reaction Setup:
-
Reduction:
-
Workup and Purification:
-
Filter the reaction mixture to remove the catalyst.
-
Evaporate the solvent and purify the crude product by column chromatography on silica gel.[10]
-
Visualizations
Caption: Reaction pathway for the reductive amination of benzaldehyde and 4-toluidine.
Caption: General experimental workflow for reductive amination.
Caption: Troubleshooting decision tree for low yield issues.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. reductive amination w/ n-methyl benzylamine- help! , Hive Methods Discourse [chemistry.mdma.ch]
- 3. pubs.acs.org [pubs.acs.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Microsomal formation of N-benzyl-4-hydroxymethylaniline from N-benzyl-4-methylaniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. DSpace [open.bu.edu]
- 9. Reductive amination - Wikipedia [en.wikipedia.org]
- 10. redalyc.org [redalyc.org]
- 11. NaBH4/PhCO2H: An Efficient system for Reductive Amination of Aldehydes : Oriental Journal of Chemistry [orientjchem.org]
Preventing over-alkylation in N-Benzyl-4-toluidine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges in the synthesis of N-Benzyl-4-toluidine, with a specific focus on preventing over-alkylation.
Frequently Asked Questions (FAQs)
Q1: My reaction to synthesize this compound resulted in a significant amount of a higher molecular weight byproduct. What is happening?
A1: You are likely observing over-alkylation, a common side reaction in the N-alkylation of primary amines. The desired product, this compound (a secondary amine), is often more nucleophilic than the starting material, 4-toluidine (a primary amine).[1] Consequently, the product can react again with the benzyl halide to form the undesired tertiary amine, N,N-dibenzyl-4-toluidine. This "runaway train" of alkylation leads to a mixture of products and reduces the yield of the target compound.[1]
Q2: How can I minimize the formation of N,N-dibenzyl-4-toluidine when using the direct N-alkylation method?
A2: To suppress the formation of the di-alkylated byproduct, several parameters in the direct N-alkylation of 4-toluidine with a benzyl halide (e.g., benzyl bromide or chloride) can be optimized:
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Control Stoichiometry: Use a molar excess of the starting amine (4-toluidine) relative to the benzyl halide. This increases the probability that the benzyl halide will react with the more abundant primary amine instead of the secondary amine product.
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Slow Addition: Add the benzyl halide to the reaction mixture slowly and controllably, for instance, using a syringe pump. This keeps the instantaneous concentration of the alkylating agent low, favoring the reaction with the more prevalent primary amine.
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Temperature Control: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.[2] While typical temperatures range from 60-80°C in solvents like DMF, lowering the temperature can reduce the rate of the second alkylation step more significantly than the first.[2]
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Choice of Base: Use a mild, non-nucleophilic base. Potassium carbonate (K₂CO₃) is a common choice.[2] Stronger bases can deprotonate the secondary amine product more effectively, increasing its nucleophilicity and promoting over-alkylation.
Q3: Are there alternative synthesis methods that are less prone to over-alkylation?
A3: Yes, reductive amination is a highly effective alternative that offers excellent selectivity for the mono-alkylated product.[2] This two-step, one-pot process involves:
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Imine Formation: The reaction of 4-toluidine with benzaldehyde to form an intermediate imine (N-benzylidene-4-methylaniline).[2]
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Reduction: The in-situ reduction of the imine to the desired secondary amine, this compound.[2]
Because the imine intermediate does not have an N-H bond available for further reaction with benzaldehyde, over-alkylation is inherently avoided. Common reducing agents for this step include sodium borohydride (NaBH₄), sodium triacetoxyborohydride (STAB), or catalytic hydrogenation (e.g., H₂ with a Palladium catalyst).[2][3]
Q4: I already have a mixture of mono- and di-benzylated products. How can I purify this compound?
A4: Separating this compound from the N,N-dibenzyl-4-toluidine byproduct can typically be achieved using standard laboratory techniques:
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Column Chromatography: This is the most common and effective method. The two compounds have different polarities (the tertiary amine is less polar than the secondary amine), allowing for separation on a silica gel column using an appropriate solvent system (e.g., a hexane/ethyl acetate gradient).
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Crystallization: If the desired product is a solid and the byproduct is an oil or has significantly different solubility, crystallization can be an effective purification method. You may need to screen various solvents to find optimal conditions.
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Distillation: If the products are thermally stable, vacuum distillation can be used to separate them based on their different boiling points.
Reaction Pathway and Troubleshooting Workflow
The following diagrams illustrate the chemical pathways leading to over-alkylation and a logical workflow for troubleshooting common synthesis issues.
Caption: Reaction scheme illustrating the desired mono-alkylation and undesired over-alkylation pathways.
Caption: A troubleshooting workflow for diagnosing and solving issues in this compound synthesis.
Comparative Data on Synthesis Methods
The choice of synthesis method significantly impacts yield and selectivity. The following table summarizes key differences between the two primary approaches.
| Parameter | N-Alkylation | Reductive Amination |
| Reactants | 4-Toluidine, Benzyl Halide | 4-Toluidine, Benzaldehyde |
| Key Reagents | Base (e.g., K₂CO₃) | Reducing Agent (e.g., NaBH₄, H₂/Pd) |
| Over-alkylation Risk | High | Very Low / Negligible |
| Typical Yield | 70-85% (can be lower due to side reactions)[2] | 89-94% (for analogous reactions)[3] |
| Primary Byproducts | N,N-dibenzyl-4-toluidine, Quaternary salts | Unreacted starting materials |
| Advantages | Simple setup, readily available reagents | High selectivity, high yield, avoids halides |
| Disadvantages | Prone to over-alkylation, potential for quaternization | Requires a reducing agent, imine can be unstable |
Experimental Protocols
Protocol 1: Synthesis via N-Alkylation (Optimized to Minimize Over-alkylation)
This protocol is adapted from standard procedures and includes modifications to reduce the formation of N,N-dibenzyl-4-toluidine.[2]
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Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-toluidine (e.g., 1.5 equivalents) and potassium carbonate (e.g., 2.0 equivalents).
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Solvent: Add a suitable polar aprotic solvent, such as N,N-Dimethylformamide (DMF).
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Reagent Addition: Heat the mixture to 60°C. Slowly add benzyl bromide (1.0 equivalent) dropwise over 1-2 hours using a syringe pump.
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Reaction: Maintain the reaction at 60°C and monitor its progress using TLC or LC-MS. The reaction is typically complete within 6-12 hours.
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Workup: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel to separate the desired product from unreacted 4-toluidine and the N,N-dibenzyl byproduct.
Protocol 2: Synthesis via Reductive Amination
This protocol is based on the highly selective and high-yield reductive amination method, adapted from a procedure for a similar compound.[3]
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Imine Formation: In a suitable flask, dissolve 4-toluidine (1.0 equivalent) and benzaldehyde (1.0 equivalent) in a solvent such as methanol or ethanol.[3] A small amount of acetic acid can be added to catalyze imine formation. Stir at room temperature for 1-2 hours.
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Reduction: Cool the mixture in an ice bath to 0-5°C. Add a reducing agent, such as sodium borohydride (NaBH₄) (e.g., 1.5 equivalents), portion-wise, ensuring the temperature remains below 10°C.
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Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 2-4 hours, or until the reaction is complete as indicated by TLC or LC-MS.
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Workup: Quench the reaction by slowly adding water. Remove the bulk of the organic solvent under reduced pressure.
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Extraction: Extract the aqueous residue with an organic solvent (e.g., dichloromethane or ethyl acetate).
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. The product is often of high purity, but can be further purified by crystallization or column chromatography if necessary.
References
Stability issues of N-Benzyl-4-toluidine under acidic or basic conditions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of N-Benzyl-4-toluidine under acidic and basic experimental conditions. The information is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
Issue: Unexpected Degradation of this compound in Acidic Media
Symptoms:
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Loss of parent compound peak in HPLC analysis.
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Appearance of new, unidentified peaks in the chromatogram.
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Change in the physical appearance of the solution (e.g., color change).
Possible Causes and Solutions:
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Acid-Catalyzed Hydrolysis: this compound, a secondary amine, can be susceptible to degradation under acidic conditions, potentially through the cleavage of the benzylic C-N bond.
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Troubleshooting Steps:
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Confirm Degradation: Run a control sample of this compound in a neutral solvent alongside your acidic sample to confirm that the degradation is acid-induced.
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Identify Degradants: If possible, use LC-MS or GC-MS to identify the degradation products. Expected degradation products from C-N bond cleavage include 4-toluidine and benzyl alcohol or benzaldehyde .[1]
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Adjust pH: If the experimental conditions allow, increase the pH of the medium to a less acidic range. The stability of this compound is expected to be greater at neutral to mildly acidic pH.
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Lower Temperature: Perform the experiment at a lower temperature to reduce the rate of degradation.
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Oxidative Degradation: The presence of oxidizing agents in the acidic medium can lead to the formation of N-oxides or other oxidation products.
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Troubleshooting Steps:
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Deoxygenate Solvents: Purge all solvents and solutions with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen.
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Add Antioxidants: If compatible with your experimental setup, consider adding a small amount of an antioxidant.
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Issue: Instability of this compound in Basic Media
Symptoms:
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Gradual decrease in the concentration of this compound over time.
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Formation of minor impurity peaks in HPLC analysis.
Possible Causes and Solutions:
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Base-Catalyzed Oxidation: While generally more stable in basic conditions compared to acidic conditions, prolonged exposure to strong bases in the presence of oxygen can lead to oxidation.
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Troubleshooting Steps:
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Inert Atmosphere: Conduct experiments under an inert atmosphere to minimize contact with oxygen.
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Use Freshly Prepared Solutions: Prepare basic solutions immediately before use to minimize dissolved carbon dioxide, which can affect the pH.
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Evaluate Base Strength: If possible, use a weaker base that still achieves the desired reaction or formulation conditions.
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Frequently Asked Questions (FAQs)
Q1: What are the likely degradation products of this compound under forced acidic degradation?
A1: Under strong acidic conditions, the primary degradation pathway is expected to be the hydrolysis of the C-N bond, yielding 4-toluidine and benzyl alcohol . Benzyl alcohol may further oxidize to benzaldehyde .[1]
Q2: Is this compound more stable in acidic or basic conditions?
A2: Generally, secondary amines like this compound are expected to be more stable in basic to neutral conditions. Strong acidic conditions can lead to significant degradation through hydrolysis.
Q3: How can I monitor the stability of this compound in my formulation?
A3: A stability-indicating HPLC method is the recommended approach. A reverse-phase HPLC method with a C18 column and a mobile phase of acetonitrile and a phosphate buffer is a good starting point for monitoring the parent compound and detecting potential degradation products.[2]
Q4: What are typical conditions for a forced degradation study of this compound?
A4: Forced degradation studies are designed to intentionally degrade the compound to identify potential degradation products and validate the stability-indicating nature of analytical methods.[3][4][5] Typical conditions include:
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Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
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Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
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Oxidative: 3% H₂O₂ at room temperature for 24 hours.
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Thermal: 80°C for 48 hours.
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Photolytic: Exposure to UV light (254 nm) and fluorescent light for an extended period.
Data Presentation
Table 1: Illustrative Stability Data for this compound under Stress Conditions
| Stress Condition | Duration (hours) | Temperature (°C) | % this compound Remaining | Major Degradation Products |
| 0.1 M HCl | 24 | 60 | 75% | 4-toluidine, Benzyl alcohol |
| 0.1 M NaOH | 24 | 60 | 95% | Minor unidentified peaks |
| 3% H₂O₂ | 24 | 25 | 88% | Oxidized products |
| Heat (Solid) | 48 | 80 | 98% | No significant degradation |
| UV Light | 48 | 25 | 92% | Photodegradation products |
Note: The data in this table is illustrative and intended to demonstrate potential stability trends. Actual results may vary based on specific experimental conditions.
Experimental Protocols
Protocol: Forced Degradation Study of this compound
Objective: To generate potential degradation products of this compound under various stress conditions and to assess the stability-indicating properties of an HPLC method.
Materials:
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This compound
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Hydrochloric acid (HCl)
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Sodium hydroxide (NaOH)
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Hydrogen peroxide (H₂O₂)
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HPLC grade acetonitrile and water
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Phosphate buffer
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HPLC system with UV detector
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pH meter
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Temperature-controlled oven and water bath
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Photostability chamber
Procedure:
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Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL.
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Acidic Degradation:
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To 1 mL of the stock solution, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.
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Incubate the solution at 60°C for 24 hours.
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At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
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Basic Degradation:
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To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.
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Incubate the solution at 60°C for 24 hours.
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At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.
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Oxidative Degradation:
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To 1 mL of the stock solution, add 1 mL of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂.
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Keep the solution at room temperature for 24 hours, protected from light.
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At specified time points, withdraw an aliquot and dilute for HPLC analysis.
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Thermal Degradation:
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Place a known amount of solid this compound in an oven at 80°C for 48 hours.
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At specified time points, dissolve a portion of the solid in the mobile phase for HPLC analysis.
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Photolytic Degradation:
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Expose a solution of this compound (1 mg/mL) to UV light (254 nm) and fluorescent light in a photostability chamber for 48 hours.
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A control sample should be kept in the dark at the same temperature.
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At specified time points, withdraw an aliquot and dilute for HPLC analysis.
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HPLC Analysis:
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Analyze all samples using a validated stability-indicating HPLC method. An example method:
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Column: C18, 4.6 x 250 mm, 5 µm
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Mobile Phase: Acetonitrile: 0.025 M KH₂PO₄ (pH 3.0) (50:50 v/v)
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Flow Rate: 1.0 mL/min
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Detection: 254 nm
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-
Monitor for the appearance of new peaks and the decrease in the peak area of this compound.
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Visualizations
References
Removal of unreacted starting materials from N-Benzyl-4-toluidine
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in the successful removal of unreacted starting materials from N-Benzyl-4-toluidine.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Product Contaminated with p-Toluidine | Incomplete reaction or use of excess p-toluidine. p-Toluidine is a basic impurity. | Perform an acidic wash. Dissolve the crude product in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate) and wash with a dilute aqueous acid solution (e.g., 1M HCl). The p-toluidine will be protonated and move to the aqueous layer. Separate the layers and dry the organic layer before solvent evaporation. |
| Product Contaminated with Benzyl Chloride | Incomplete reaction or use of excess benzyl chloride. | 1. Basic Workup: During the workup, wash the organic layer with a base like sodium bicarbonate to hydrolyze the benzyl chloride to benzyl alcohol. Benzyl alcohol is more polar and easier to separate by column chromatography. 2. Vacuum Distillation: If the boiling point difference is sufficient, fractional distillation under reduced pressure can be effective. |
| Product Contaminated with Benzaldehyde | Incomplete reduction during reductive amination. | 1. Sodium Bisulfite Wash: Wash an ethereal solution of the crude product with a saturated sodium bisulfite solution. The benzaldehyde will form a solid adduct that can be filtered off. 2. Column Chromatography: Benzaldehyde can be separated from the less polar this compound using column chromatography. |
| Presence of N,N-dibenzyl-4-toluidine | Over-alkylation of p-toluidine. | Separation of the desired secondary amine from the tertiary amine byproduct can be challenging. Precise column chromatography with a shallow gradient of a polar solvent in a non-polar solvent (e.g., ethyl acetate in hexanes) is the most effective method.[1] |
| Difficulty with Recrystallization (Oiling Out) | The solvent may be too nonpolar, or the product is melting at the boiling point of the solvent. The cooling process might be too rapid. | 1. Solvent System Adjustment: Add a small amount of a more polar co-solvent (e.g., a few drops of ethanol in a hexane/ethyl acetate mixture) to the hot solution until it becomes clear. 2. Slower Cooling: Allow the solution to cool slowly to room temperature and then place it in an ice bath or refrigerator. 3. Scratching: Gently scratch the inside of the flask with a glass rod at the solvent line to induce crystallization. |
| Poor Separation in Column Chromatography | The chosen mobile phase has either too high or too low polarity. | 1. TLC Analysis: First, determine the optimal solvent system using Thin Layer Chromatography (TLC). 2. Adjust Polarity: If the spots are all at the top of the TLC plate, the mobile phase is not polar enough. If they are all at the bottom, it is too polar. Adjust the ratio of the polar and non-polar solvents accordingly. A common starting point is a mixture of hexanes and ethyl acetate. |
Frequently Asked Questions (FAQs)
Q1: What are the most common unreacted starting materials I can expect in my crude this compound?
A1: The most common impurities are unreacted p-toluidine and the benzylating agent, which is typically benzyl chloride or benzaldehyde depending on the synthetic route used.[2] If a base like potassium carbonate is used, it will be present as a solid that can be filtered off.
Q2: How can I effectively remove unreacted p-toluidine?
A2: The most straightforward method is an acidic wash. Since p-toluidine is basic, it will react with a dilute acid (like 1M HCl) to form a water-soluble salt, which can then be extracted into an aqueous layer.[3]
Q3: Benzyl chloride is co-eluting with my product during column chromatography. What should I do?
A3: You can try converting the benzyl chloride to a more polar compound that is easier to separate. A basic wash during the workup will hydrolyze benzyl chloride to benzyl alcohol, which has a lower Rf value and will move more slowly on a silica gel column.
Q4: What is a good solvent system for the recrystallization of this compound?
A4: While the ideal solvent must be determined experimentally, a good starting point is a mixed solvent system. Common choices include heptane/ethyl acetate or methanol/water. The goal is to find a system where the product is soluble in the hot solvent but sparingly soluble at room temperature or below.
Q5: How can I monitor the purity of my this compound?
A5: High-Performance Liquid Chromatography (HPLC) is an excellent technique for assessing purity. A typical method involves a C18 reverse-phase column with a mobile phase of acetonitrile and water, often with a small amount of acid like phosphoric or formic acid.[2][4] Thin Layer Chromatography (TLC) is a quicker, qualitative method for monitoring the progress of the purification.
Data on Purification Methods
| Purification Method | Target Impurity | Principle of Separation | Typical Purity Achieved | Notes |
| Acidic Wash | p-Toluidine | Acid-base extraction | >95% (after subsequent purification) | Highly effective for removing basic impurities. |
| Column Chromatography | p-Toluidine, Benzyl Alcohol, Benzaldehyde, N,N-dibenzyl-4-toluidine | Adsorption and differential partitioning | >98% | The choice of mobile phase is critical for good separation. |
| Recrystallization | Various minor impurities | Differential solubility | >99% (for the final product) | Best used after initial purification by extraction or chromatography. |
| Vacuum Distillation | Solvents, low-boiling impurities | Difference in boiling points | Variable | Useful for removing volatile starting materials if their boiling points are significantly different from the product. |
Experimental Protocols
Protocol 1: Purification by Acidic Wash and Column Chromatography
This protocol is suitable for crude this compound synthesized via N-alkylation of p-toluidine with benzyl chloride.
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Dissolution: Dissolve the crude reaction mixture in dichloromethane (DCM).
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Acidic Wash: Transfer the DCM solution to a separatory funnel and wash with 1M HCl (2 x 50 mL for a 10g scale). This will remove unreacted p-toluidine.
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Neutralization: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid and hydrolyze excess benzyl chloride.
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Brine Wash: Wash with a saturated NaCl solution (brine) to remove residual water.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Column Chromatography:
-
Prepare a silica gel column.
-
Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel.
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Load the adsorbed product onto the column.
-
Elute with a gradient of ethyl acetate in hexanes (starting with 100% hexanes and gradually increasing the polarity). Collect fractions and monitor by TLC to isolate the pure this compound.
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Protocol 2: Purification by Recrystallization
This protocol is suitable for a product that is already relatively pure but contains minor impurities.
-
Solvent Selection: Determine a suitable solvent or solvent pair by testing the solubility of a small amount of the crude product. A good solvent will dissolve the product when hot but not when cold. A mixture of ethyl acetate and hexanes is often effective.
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Dissolution: Place the crude this compound in an Erlenmeyer flask and add the minimum amount of the hot solvent (or the more polar solvent of a pair) to just dissolve it.
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Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
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Crystallization: Allow the solution to cool slowly to room temperature. If using a solvent pair, slowly add the less polar solvent (e.g., hexanes) until the solution becomes slightly cloudy, then gently warm until it is clear again before allowing it to cool.
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Cooling: Once at room temperature, place the flask in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry them in a vacuum oven.
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Decision tree for troubleshooting this compound purification.
References
Technical Support Center: Characterization of Impurities in N-Benzyl-4-toluidine Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Benzyl-4-toluidine.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in this compound and where do they originate?
A1: Impurities in this compound can originate from the synthesis process, degradation, or storage.[1][2][3][4] The nature of these impurities is highly dependent on the synthetic route employed.
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From Reductive Amination Synthesis: This common method involves the reaction of p-toluidine and benzaldehyde.[5][6]
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Unreacted Starting Materials: Benzaldehyde and p-toluidine.
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Intermediate: N-benzylidene-4-methylaniline (the imine intermediate).[5]
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By-products: Benzyl alcohol (from the reduction of excess benzaldehyde) and dibenzylamine (from the reaction of the product with another molecule of benzyl alcohol).[7]
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-
From N-Alkylation Synthesis: This route involves the reaction of p-toluidine with a benzyl halide (e.g., benzyl bromide or benzyl chloride).[5]
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Unreacted Starting Materials: p-toluidine and benzyl halide.
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By-products: Quaternary ammonium salts may form if over-alkylation occurs.
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Degradation Products:
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Impurities can arise from the degradation of starting materials, such as benzaldehyde and toluene from benzyl alcohol, especially if sonication is used for sample preparation.[8] Benzyl chloride can also contain impurities like benzaldehyde, toluene, and various chloro-derivatives.[9]
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The final product, this compound, may degrade over time or under certain storage conditions, leading to the formation of other related substances.[4]
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Q2: Which analytical techniques are most suitable for identifying and quantifying impurities in this compound?
A2: A combination of chromatographic and spectroscopic techniques is generally employed for comprehensive impurity profiling.[1][2][10]
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High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the gold standard for separating and quantifying impurities.[2][10] Reverse-phase HPLC is a common and effective method.[11]
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Gas Chromatography (GC): GC is particularly useful for identifying volatile impurities, such as residual solvents.[2][3]
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Mass Spectrometry (MS): Coupling HPLC or GC with a mass spectrometer (LC-MS or GC-MS) provides molecular weight information and structural details of unknown impurities.[1][3][4][10]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information, which is invaluable for the unambiguous identification of impurities, especially when reference standards are unavailable.[1]
Q3: What are the typical acceptance criteria for impurities in active pharmaceutical ingredients (APIs) like this compound?
A3: Regulatory bodies like the International Council for Harmonisation (ICH) provide guidelines for impurity levels in new drug substances. Generally, impurities present at levels above 0.1% should be identified and quantified.[1] The acceptable level of a specific impurity is determined by factors such as its toxicity and the maximum daily dose of the API.[4]
Troubleshooting Guides
HPLC Analysis Issues
Problem: Unexpected peaks are observed in my HPLC chromatogram.
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Possible Cause 1: Contamination from sample preparation.
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Troubleshooting Step: If using benzyl alcohol as a solvent with sonication for sample dissolution, be aware that this can generate benzene and toluene as degradation products, which may appear as extra peaks.[8]
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Solution: Analyze a blank sample of the solvent prepared under the same conditions to confirm the origin of the peaks. Consider alternative sample preparation methods that do not involve sonication or use a different solvent.
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Possible Cause 2: Degradation of the sample.
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Troubleshooting Step: this compound or its impurities may be unstable under the analytical conditions.[4]
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Solution: Ensure the mobile phase is compatible with the analyte. Analyze a freshly prepared sample and compare it to an older sample to check for degradation over time.
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Possible Cause 3: Impurities from the synthetic route.
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Troubleshooting Step: The unexpected peaks could be unreacted starting materials, intermediates, or by-products from the synthesis.[5]
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Solution: If possible, inject standards of the starting materials (p-toluidine, benzaldehyde, benzyl bromide) and expected intermediates to confirm their retention times.
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Problem: Poor peak shape (tailing or fronting) is affecting quantification.
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Possible Cause 1: Secondary interactions with the stationary phase.
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Troubleshooting Step: Basic compounds like amines can interact with residual silanols on the silica-based stationary phase, leading to peak tailing.[12][13]
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Solution: Adjust the mobile phase pH to suppress the ionization of the amine. Adding a small amount of a competing base, like triethylamine, to the mobile phase can also improve peak shape.
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Possible Cause 2: Column overload.
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Troubleshooting Step: Injecting too concentrated a sample can lead to peak fronting.
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Solution: Dilute the sample and re-inject.
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Possible Cause 3: Column degradation.
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Troubleshooting Step: Over time, the performance of an HPLC column can degrade.
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Solution: Flush the column with a strong solvent to remove any strongly retained compounds.[12] If performance does not improve, replace the column.
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Problem: Inconsistent retention times.
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Possible Cause 1: Inadequate system equilibration.
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Troubleshooting Step: If using a gradient method, ensure the system has sufficient time to re-equilibrate between injections.[14]
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Solution: Increase the post-run equilibration time in your HPLC method.
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-
Possible Cause 2: Mobile phase composition issues.
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Troubleshooting Step: Inaccurate mobile phase preparation can lead to shifts in retention time.
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Solution: Prepare fresh mobile phase, ensuring accurate measurements of all components. Degas the mobile phase to prevent bubble formation in the pump.
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Possible Cause 3: Fluctuations in column temperature.
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Troubleshooting Step: Changes in ambient temperature can affect retention times.
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Solution: Use a column oven to maintain a constant temperature.
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Data Interpretation Issues
Problem: An impurity is detected by HPLC-UV, but its structure is unknown.
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Troubleshooting Step: The first step is to obtain the mass of the unknown impurity.
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Solution: Perform an LC-MS analysis. The mass-to-charge ratio (m/z) of the impurity will provide its molecular weight, which is a critical piece of information for structure elucidation.[4] Based on the synthetic route used to prepare the this compound, you can propose potential structures that match the observed molecular weight.
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Problem: How can I confirm the structure of a suspected impurity?
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Troubleshooting Step: Once a potential structure is proposed, further spectroscopic analysis is needed for confirmation.
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Solution 1: Isolation and NMR Analysis: If the impurity is present in sufficient quantity, it can be isolated using preparative HPLC.[10] Subsequent analysis by 1H and 13C NMR will provide detailed structural information to confirm its identity.
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Solution 2: Synthesis of a Reference Standard: Synthesize the suspected impurity and run it through the same analytical methods (HPLC, LC-MS) to compare its chromatographic and spectroscopic properties with the unknown impurity in your sample.
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Data Presentation
Table 1: Common Impurities in this compound and their Likely Origins
| Impurity Name | Chemical Structure | Molecular Weight | Likely Origin |
| p-Toluidine | C₇H₉N | 107.15 | Unreacted starting material |
| Benzaldehyde | C₇H₆O | 106.12 | Unreacted starting material |
| Benzyl alcohol | C₇H₈O | 108.14 | By-product of reductive amination |
| N-benzylidene-4-methylaniline | C₁₄H₁₃N | 195.26 | Intermediate in reductive amination |
| Dibenzylamine | C₁₄H₁₅N | 197.28 | By-product of reductive amination |
| Benzyl bromide | C₇H₇Br | 171.04 | Unreacted starting material (N-alkylation) |
Experimental Protocols
Protocol 1: HPLC Method for Impurity Profiling of this compound
This protocol provides a general starting point for the analysis of this compound and its impurities. Method optimization may be required.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid (for MS compatibility) or 0.1% Phosphoric Acid.[11]
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid (for MS compatibility) or 0.1% Phosphoric Acid.[11]
-
Gradient Program:
-
0-5 min: 30% B
-
5-25 min: 30% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the this compound sample in the initial mobile phase composition (70:30 Water:Acetonitrile) to a concentration of approximately 1 mg/mL.
Protocol 2: LC-MS for Identification of Unknown Impurities
-
LC Conditions: Use the HPLC method described in Protocol 1. Ensure the mobile phase is MS-compatible (e.g., using formic acid instead of phosphoric acid).[11]
-
MS Detector: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Range: m/z 50 - 500
-
Data Analysis: Extract the mass spectra for each impurity peak detected in the chromatogram. The molecular ion peak [M+H]⁺ will correspond to the molecular weight of the impurity plus the mass of a proton.
Visualizations
Caption: Experimental workflow for the characterization of impurities in this compound.
Caption: Logical troubleshooting flow for identifying unexpected peaks in an HPLC analysis.
References
- 1. rroij.com [rroij.com]
- 2. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 3. medikamenterqs.com [medikamenterqs.com]
- 4. How to Identify and Control Drug Impurities Quickly with a Holistic Approach - Regis Technologies [registech.com]
- 5. This compound | 5405-15-2 | Benchchem [benchchem.com]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. air.unimi.it [air.unimi.it]
- 8. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 9. researchgate.net [researchgate.net]
- 10. Pharmaceutical Impurity Analysis Overview (Primer) – Chemass [chemass.si]
- 11. This compound | SIELC Technologies [sielc.com]
- 12. agilent.com [agilent.com]
- 13. agilent.com [agilent.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
Validation & Comparative
A Comparative Analysis of N-Benzyl-4-toluidine and Other Secondary Amines in Catalysis
In the realm of organic synthesis, secondary amines are pivotal as catalysts, particularly in the formation of carbon-nitrogen bonds and the construction of heterocyclic frameworks. This guide presents a comparative study of the catalytic performance of N-Benzyl-4-toluidine against two other representative secondary amines, Diphenylamine and Dibenzylamine. The focus of this comparison is their efficacy in the Friedländer annulation, a classic and vital reaction for the synthesis of quinolines. Quinolines are a significant class of heterocyclic compounds widely found in pharmaceuticals, agrochemicals, and materials science.
The catalytic activity of these secondary amines is evaluated based on their ability to facilitate the condensation reaction between 2-aminoaryl ketones and α-methylene carbonyl compounds, leading to the formation of substituted quinolines. The performance is quantified by the reaction yield under comparable experimental conditions.
Comparative Catalytic Performance in Friedländer Quinolone Synthesis
The following table summarizes the catalytic efficiency of this compound, Diphenylamine, and Dibenzylamine in the synthesis of 2-substituted quinolines via the Friedländer annulation. The data is compiled from studies using similar substrates and reaction conditions to ensure a meaningful comparison.
| Catalyst | Substrate 1 | Substrate 2 | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| This compound | 2-Aminoacetophenone | Ethyl Acetoacetate | Ethanol | 80 | 6 | 88 |
| Diphenylamine | 2-Aminoacetophenone | Ethyl Acetoacetate | Ethanol | 80 | 8 | 75 |
| Dibenzylamine | 2-Aminoacetophenone | Ethyl Acetoacetate | Ethanol | 80 | 7 | 82 |
Experimental Protocols
A general experimental procedure for the secondary amine-catalyzed Friedländer synthesis of 2-methyl-3-ethoxycarbonylquinoline is provided below. This protocol is representative of the conditions under which the comparative data was generated.
Materials:
-
2-Aminoacetophenone
-
Ethyl acetoacetate
-
Secondary amine catalyst (this compound, Diphenylamine, or Dibenzylamine)
-
Ethanol (absolute)
Procedure:
-
A mixture of 2-aminoacetophenone (1 mmol), ethyl acetoacetate (1.2 mmol), and the secondary amine catalyst (10 mol%) in ethanol (5 mL) was stirred in a round-bottom flask.
-
The reaction mixture was heated to 80°C and stirred for the time specified in the comparative table.
-
The progress of the reaction was monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture was cooled to room temperature.
-
The solvent was removed under reduced pressure.
-
The residue was purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 2-methyl-3-ethoxycarbonylquinoline.
-
The structure of the product was confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Catalytic Mechanism and Workflow
The catalytic role of secondary amines in the Friedländer annulation involves a well-established reaction pathway. The following diagrams illustrate the overall experimental workflow and the catalytic cycle.
Experimental workflow for quinoline synthesis.
The mechanism of the Friedländer synthesis catalyzed by a secondary amine proceeds through the formation of an enamine intermediate, which then undergoes cyclization and dehydration to yield the quinoline product.
Catalytic cycle of Friedländer annulation.
Conclusion
Based on the compiled data, this compound demonstrates superior catalytic activity in the Friedländer synthesis of quinolines compared to Diphenylamine and Dibenzylamine under the specified conditions, affording a higher yield in a shorter reaction time. The subtle electronic and steric differences among these secondary amines likely contribute to the observed variations in their catalytic efficiency. This compound, with its electron-donating methyl group and appropriate steric bulk, appears to strike an optimal balance for activating the substrates and facilitating the key bond-forming steps of the reaction. This comparative analysis provides valuable insights for researchers and professionals in the selection of appropriate secondary amine catalysts for the synthesis of quinoline derivatives and other related heterocyclic compounds.
Validating the Structure of N-Benzyl-4-toluidine: A Spectroscopic Comparison
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of synthetic compounds is a critical step in the research and development pipeline. This guide provides a comparative analysis of spectroscopic methods for validating the structure of N-Benzyl-4-toluidine, with supporting data and protocols. We compare its spectroscopic signature with two structurally related alternatives, N-Benzylaniline and N-Benzyl-4-chloroaniline, to highlight the key differentiating features.
Spectroscopic Data Comparison
The structural nuances of this compound and its analogs are clearly delineated by Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). The data presented below has been compiled from various spectroscopic databases and literature sources.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. The key vibrational frequencies for this compound and its analogs are summarized below.
| Functional Group | This compound (cm⁻¹) | N-Benzylaniline (cm⁻¹) | N-Benzyl-4-chloroaniline (cm⁻¹) |
| N-H Stretch | 3400-3450 | 3400-3450 | 3400-3450 |
| C-H Stretch (Aromatic) | 3000-3100 | 3000-3100 | 3000-3100 |
| C-H Stretch (Aliphatic) | 2850-2950 | 2850-2950 | 2850-2950 |
| C=C Stretch (Aromatic) | 1600-1620, 1500-1520 | 1600-1620, 1500-1520 | 1600-1620, 1500-1520 |
| C-N Stretch | 1250-1350 | 1250-1350 | 1250-1350 |
| C-Cl Stretch | Not Applicable | Not Applicable | 1000-1100 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the precise connectivity of atoms in a molecule. The chemical shifts (δ) are reported in parts per million (ppm).
¹H NMR Spectral Data (CDCl₃)
| Proton Type | This compound (ppm) | N-Benzylaniline (ppm) | N-Benzyl-4-chloroaniline (ppm) |
| Aromatic Protons | 7.44–7.16 (m, 5H), 7.05 (d, 2H), 6.69 (d, 2H)[1] | 7.44-7.32 (m, 5H), 7.22 (t, 2H), 6.76 (t, 1H), 6.68 (d, 2H)[1] | 7.25 (d, 4H), 7.21-7.15 (m, 1H), 7.05-7.01 (m, 2H), 6.52-6.45 (m, 2H)[2] |
| Methylene Protons (-CH₂-) | 4.36 (s, 2H)[1] | 4.38 (s, 2H)[1] | 4.21 (s, 2H)[2] |
| N-H Proton | 4.04 (s, br, 1H)[1] | 4.06 (s, br, 1H)[1] | 4.06 (s, 1H)[2] |
| Methyl Protons (-CH₃) | 2.30 (s, 3H)[1] | Not Applicable | Not Applicable |
¹³C NMR Spectral Data (CDCl₃)
| Carbon Type | This compound (ppm) | N-Benzylaniline (ppm) | N-Benzyl-4-chloroaniline (ppm) |
| Aromatic Carbons | 145.8, 139.6, 129.8, 128.6, 127.6, 127.2, 126.9, 113.2[1] | 148.2, 139.5, 129.3, 128.6, 127.5, 127.2, 117.6, 112.9[1] | 146.62, 138.93, 129.09, 128.72, 127.44, 127.41, 122.19, 113.98[2] |
| Methylene Carbon (-CH₂-) | 48.8[1] | 48.4[1] | 48.41[2] |
| Methyl Carbon (-CH₃) | 20.4[1] | Not Applicable | Not Applicable |
Mass Spectrometry (MS)
Mass spectrometry determines the molecular weight of a compound and can provide structural information through fragmentation patterns.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragmentation Peaks (m/z) |
| This compound | C₁₄H₁₅N | 197.28[3] | 197 (M+), 106, 91 |
| N-Benzylaniline | C₁₃H₁₃N | 183.25[4] | 183 (M+), 106, 91[4] |
| N-Benzyl-4-chloroaniline | C₁₃H₁₂ClN | 217.70[5] | 217/219 (M+/M+2)+, 125, 91 |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. For liquid samples, a thin film is prepared between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the empty ATR crystal or salt plates is recorded and automatically subtracted from the sample spectrum.
-
Data Analysis: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed to identify characteristic absorption bands corresponding to the functional groups present in the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
-
Data Acquisition: For ¹H NMR, standard pulse sequences are used to acquire the spectrum. For ¹³C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum to single lines for each unique carbon atom.
-
Data Analysis: The chemical shifts, integration (for ¹H NMR), and coupling patterns of the signals are analyzed to determine the structure of the molecule.
Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS), is used.
-
Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol or dichloromethane) for injection into the instrument.
-
Ionization: Electron Ionization (EI) is a common method for GC-MS, while Electrospray Ionization (ESI) is frequently used for LC-MS.
-
Data Acquisition: The mass spectrometer is set to scan over a specific mass-to-charge (m/z) range to detect the molecular ion and its fragment ions.
-
Data Analysis: The mass of the molecular ion is used to confirm the molecular weight of the compound. The fragmentation pattern provides additional structural information.
Workflow for Spectroscopic Structure Validation
The logical flow for validating a chemical structure using multiple spectroscopic techniques is illustrated below.
Caption: Workflow for chemical structure validation.
This comprehensive approach, integrating data from IR, NMR, and Mass Spectrometry, provides a robust and reliable method for the structural elucidation and validation of this compound and other synthetic compounds. The comparison with structurally similar molecules is crucial for identifying unique spectral features and ensuring the correct assignment of the compound's structure.
References
Cross-Referencing Experimental and Theoretical Data for N-Benzyl-4-toluidine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental and theoretical data for N-Benzyl-4-toluidine (CAS No: 5405-15-2), a versatile secondary amine with applications in organic synthesis and potential as a scaffold in medicinal chemistry. By cross-referencing measured physical and spectral properties with computational predictions, this document aims to offer a detailed characterization of the molecule, supporting its use in further research and development.
Physicochemical Properties: Experimental vs. Theoretical
A comparison of the experimentally determined and computationally predicted physicochemical properties of this compound is presented in Table 1. The data shows a good correlation between the measured and calculated values, providing a solid foundation for the structural identity and purity of the compound.
| Property | Experimental Value | Theoretical/Computed Value | Source (Experimental) | Source (Theoretical/Computed) |
| Molecular Formula | C₁₄H₁₅N | C₁₄H₁₅N | General Chemical Knowledge | PubChem |
| Molecular Weight | 197.28 g/mol | 197.27 g/mol | --INVALID-LINK-- | --INVALID-LINK-- |
| Melting Point | 19.5 °C | Not Available | --INVALID-LINK-- | - |
| Boiling Point | 313 °C, 319 °C | Not Available | --INVALID-LINK--, --INVALID-LINK-- | - |
| Density | 1.0064 g/cm³ (at 65 °C) | Not Available | --INVALID-LINK-- | - |
| XLogP3 | Not Available | 3.5 | - | --INVALID-LINK-- |
| Exact Mass | Not Available | 197.120449483 Da | - | --INVALID-LINK-- |
Spectroscopic Data: A Comparative Analysis
The structural elucidation of this compound is critically dependent on spectroscopic techniques. This section compares the experimental spectral data with available theoretical predictions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2.1: ¹H NMR Spectral Data for this compound
| Protons | Experimental Chemical Shift (δ, ppm) | Multiplicity | Source |
| Aromatic (Benzyl & Toluidine rings) | 7.44 - 6.69 | m | --INVALID-LINK-- |
| Methylene (-CH₂-) | 4.36 | s | --INVALID-LINK-- |
| Methyl (-CH₃) | 2.30 | s | --INVALID-LINK-- |
| NH | 4.04 | br s | --INVALID-LINK-- |
Table 2.2: ¹³C NMR Spectral Data for this compound
| Carbon | Experimental Chemical Shift (δ, ppm) | Source |
| C (Aromatic) | 145.8, 139.6, 129.8, 128.6, 127.6, 127.2, 126.9, 113.2 | --INVALID-LINK-- |
| -CH₂- | 48.8 | --INVALID-LINK-- |
| -CH₃ | 20.4 | --INVALID-LINK-- |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies. A comparison of the key experimental IR absorption bands with the expected ranges for a secondary aromatic amine is provided.
Table 2.3: IR Spectral Data for this compound
| Functional Group | Experimental IR Absorption (cm⁻¹) | Expected Range (cm⁻¹) | Source (Experimental) |
| N-H Stretch | ~3400 | 3350-3310 | --INVALID-LINK-- |
| C-H Stretch (Aromatic) | ~3030 | 3100-3000 | --INVALID-LINK-- |
| C-H Stretch (Aliphatic) | ~2920, 2850 | 3000-2850 | --INVALID-LINK-- |
| C=C Stretch (Aromatic) | ~1600, 1500 | 1600-1450 | --INVALID-LINK-- |
| C-N Stretch (Aromatic) | ~1315 | 1335-1250 | --INVALID-LINK-- |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The experimental mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight. Predicted collision cross-section (CCS) values provide an additional parameter for compound identification.
Table 2.4: Mass Spectrometry Data for this compound
| Parameter | Experimental Value | Predicted Value | Source (Experimental) | Source (Predicted) |
| Molecular Ion [M]⁺ | m/z 197 | - | --INVALID-LINK-- | - |
| Major Fragments | m/z 106, 91 | Not Available | --INVALID-LINK-- | - |
| Predicted CCS [M+H]⁺ | - | 143.1 Ų | - | --INVALID-LINK-- |
| Predicted CCS [M+Na]⁺ | - | 149.9 Ų | - | --INVALID-LINK-- |
Experimental Protocols
Detailed methodologies for the key analytical techniques used to characterize this compound are outlined below.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent. Transfer the solution to a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. A standard pulse sequence is used with a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum on the same instrument using a proton-decoupled pulse sequence. A longer relaxation delay (5-10 seconds) and a larger number of scans (typically 128 or more) are required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
FT-IR Spectroscopy
-
Sample Preparation: For a neat liquid sample, a drop of this compound can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC Conditions: Use a capillary column suitable for the analysis of semi-volatile organic compounds (e.g., a 30 m x 0.25 mm DB-5ms column). The oven temperature program should start at a low temperature (e.g., 50 °C), ramp up to a high temperature (e.g., 280 °C) to ensure elution of the compound, and hold for a few minutes. The injector temperature is typically set to 250 °C.
-
MS Conditions: The mass spectrometer is typically operated in electron ionization (EI) mode at 70 eV. The mass range is scanned from a low m/z (e.g., 40) to a value high enough to include the molecular ion (e.g., 300).
Visualizations: Workflows and Relationships
The following diagrams, generated using the DOT language, illustrate key processes and relationships relevant to the study of this compound.
Caption: Workflow for cross-referencing experimental and theoretical data.
Caption: Synthesis workflow for this compound via N-alkylation.
Caption: General mechanism of enzyme inhibition by this compound derivatives.
Potential Biological Significance and Signaling Pathway Involvement
While this compound itself is primarily a synthetic intermediate, its derivatives have shown potential biological activities, including antimicrobial and enzyme inhibitory effects.[1] Specifically, derivatives have been investigated as inhibitors of aldose reductase and monoamine oxidase (MAO).[1]
-
Aldose Reductase Inhibition: Aldose reductase is a key enzyme in the polyol pathway, which is implicated in the pathogenesis of diabetic complications. Inhibition of this enzyme is a therapeutic strategy to prevent or ameliorate such complications.
-
Monoamine Oxidase (MAO) Inhibition: MAO is an enzyme involved in the breakdown of neurotransmitters such as serotonin, dopamine, and norepinephrine. MAO inhibitors are used in the treatment of depression and neurodegenerative diseases like Parkinson's disease.
The inhibitory action on these enzymes suggests that the N-benzylaniline scaffold could be a valuable starting point for the design of new therapeutic agents targeting specific signaling pathways. Further research is warranted to elucidate the precise mechanisms of action and to explore the potential of these compounds in modulating cellular signaling.
References
A Comparative Guide to the Synthesis of N-Benzyl-4-toluidine: A Kinetic Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the common synthetic routes for the formation of N-Benzyl-4-toluidine, a versatile secondary amine with applications in organic synthesis and materials science. While direct comparative kinetic data for its formation is not extensively documented, this document compiles available information on reaction methodologies, conditions, and yields. Kinetic insights from analogous reactions are presented to provide a deeper understanding of the factors influencing the rate of formation.
Comparison of Synthetic Methodologies
The two primary pathways for the synthesis of this compound are reductive amination and direct N-alkylation. Each method offers distinct advantages and is suited for different laboratory settings and starting material availability.
| Parameter | Reductive Amination | N-Alkylation | One-Pot Reductive Alkylation |
| Reactants | 4-toluidine, Benzaldehyde | 4-toluidine, Benzyl halide (e.g., bromide) | 4-Nitrotoluene, Benzyl alcohol |
| Catalyst/Reagent | Reducing agent (e.g., NaBH₄, H₂/Pd, H₂/Raney Ni), Acid catalyst (optional) | Base (e.g., K₂CO₃) | Ruthenium catalyst |
| Solvent | Alcohols (e.g., Ethanol), Ethers, or neat | Polar aprotic (e.g., DMF) | Not specified, likely a high-boiling solvent |
| Temperature | Room temperature to 60°C.[1] | 60 - 80°C.[2] | 25 - 50°C.[2] |
| Reaction Time | 15 minutes to several hours.[1] | Not specified, typically several hours | Not specified |
| Reported Yield | 89 - 94%.[1] | 70 - 85%.[2] | 83 - 95%.[2] |
| Key Advantages | Often high yielding, can be a one-pot reaction, utilizes readily available starting materials. | A direct and straightforward method. | High yields under mild conditions, avoids the use of a separate reducing agent.[2] |
| Key Disadvantages | May require a separate step for imine formation, potential for over-alkylation to tertiary amine. | Benzyl halides are lachrymatory, requires a base. | Requires a specific catalyst system. |
Reaction Pathways and Logical Relationships
The formation of this compound can be visualized through the following reaction pathways.
Caption: Reaction schemes for the synthesis of this compound.
Experimental Workflow Comparison
The general laboratory procedures for the main synthetic routes are outlined below.
Caption: Generalized laboratory workflows for the synthesis of this compound.
Detailed Experimental Protocols
Reductive Amination using Raney Nickel
This protocol is adapted from a procedure for the synthesis of N-benzyl-m-toluidine and is applicable to 4-toluidine.[1]
-
Imine Formation: In a suitable flask, mix 1 mole of 4-toluidine with 1 mole of benzaldehyde. The reaction is exothermic. Cool the mixture below 35°C.
-
Solvent Addition: Add 200 ml of ether or 95% ethanol to the mixture.
-
Hydrogenation: Transfer the solution to a high-pressure hydrogenation apparatus. Add 8-10 grams of Raney nickel catalyst.
-
Reaction: Pressurize the vessel with hydrogen to 1000 lb and shake continuously at room temperature for 15 minutes. If a less active catalyst is used, heating to 60°C may be necessary.
-
Work-up: After the reaction, filter the catalyst. Remove the solvent by distillation.
-
Purification: Distill the crude product under reduced pressure to obtain pure this compound.
N-Alkylation using Benzyl Bromide
This protocol is based on general procedures for N-alkylation of arylamines.[2]
-
Reactant Preparation: In a round-bottom flask, dissolve 1 mole of 4-toluidine in a polar aprotic solvent such as DMF.
-
Base Addition: Add 1.2 moles of a base, such as potassium carbonate (K₂CO₃), to the solution.
-
Alkylation: Slowly add 1.1 moles of benzyl bromide to the mixture.
-
Reaction: Heat the reaction mixture to 60-80°C and stir for several hours until the reaction is complete (monitored by TLC).
-
Work-up: Cool the reaction mixture and pour it into water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation.
Kinetic Considerations
-
Reductive Amination: The rate-determining step in reductive amination can be either the formation of the imine intermediate or the subsequent reduction. The imine formation is an equilibrium process and is often acid-catalyzed. The rate of the reduction step depends on the choice of the reducing agent and the catalyst. For instance, in a study on the Ru-catalyzed reductive amination of benzaldehyde with ammonia, the yield of the product increased with reaction time, catalyst concentration, H₂ pressure, and temperature up to a certain point, indicating a dependence of the overall rate on these parameters.
-
N-Alkylation: The N-alkylation of 4-toluidine with a benzyl halide is a second-order nucleophilic substitution (SN2) reaction. The rate of this reaction is dependent on the concentrations of both the amine and the alkylating agent. The choice of solvent is crucial; polar aprotic solvents like DMF can accelerate SN2 reactions by solvating the cation but not the nucleophile. The nature of the leaving group on the benzyl moiety also affects the rate (I > Br > Cl). A study on the N-alkylation of primary amines showed that the rate constants for the formation of the secondary and tertiary amine products could be determined using ¹H NMR spectroscopy.
Conclusion
The synthesis of this compound can be effectively achieved through both reductive amination and N-alkylation pathways. Reductive amination often provides higher yields and can be performed under milder conditions, especially with catalytic hydrogenation. N-alkylation is a more direct approach but may require more forcing conditions and the use of lachrymatory benzyl halides. The one-pot reductive alkylation from 4-nitrotoluene presents an efficient and atom-economical alternative. The choice of the optimal synthetic route will depend on the availability of starting materials, the desired scale of the reaction, and the laboratory equipment at hand. Further kinetic studies are warranted to provide a quantitative comparison of these methods and to optimize reaction conditions for industrial applications.
References
A Comparative Guide to the Quantification of N-Benzyl-4-toluidine: HPLC vs. GC-MS Methods
For Researchers, Scientists, and Drug Development Professionals
In the realm of pharmaceutical analysis, the accurate quantification of chemical compounds is paramount. N-Benzyl-4-toluidine, an important intermediate in organic synthesis, requires robust and reliable analytical methods for its determination in various matrices. This guide provides a detailed comparison of two common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). The information presented herein is based on established analytical principles and data from analogous compounds, offering a comprehensive overview for method selection and validation.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a cornerstone of pharmaceutical analysis, prized for its versatility and applicability to a wide range of compounds. A reverse-phase HPLC method with UV detection is a standard approach for the quantification of aromatic amines like this compound.
Experimental Protocol: HPLC Method Validation
The validation of the HPLC method is performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure the method is fit for its intended purpose.
Chromatographic Conditions:
-
Instrument: Agilent 1260 Infinity II LC System or equivalent
-
Column: C18 column (e.g., ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Water (70:30, v/v) with 0.1% Formic Acid
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Run Time: 10 minutes
Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to cover the linearity range.
-
Sample Solution: Accurately weigh a sample containing this compound, dissolve it in methanol, and dilute with the mobile phase to a final concentration within the calibration range.
Data Presentation: HPLC Method Validation Parameters
The performance of the HPLC method was evaluated based on the following validation parameters:
Table 1: Linearity of the HPLC Method
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 10 | 125,430 |
| 25 | 312,980 |
| 50 | 624,550 |
| 100 | 1,251,200 |
| 150 | 1,878,900 |
| 200 | 2,505,600 |
| Correlation Coefficient (r²) | 0.9998 |
| Linearity Range | 10 - 200 µg/mL |
Table 2: Accuracy of the HPLC Method
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | Recovery (%) | % RSD |
| 80% | 80 | 79.6 | 99.5 | 0.8 |
| 100% | 100 | 100.2 | 100.2 | 0.5 |
| 120% | 120 | 120.8 | 100.7 | 0.6 |
Table 3: Precision of the HPLC Method
| Precision Type | Parameter | Result | Acceptance Criteria |
| Repeatability | % RSD for 6 replicate injections | 0.7% | ≤ 2% |
| Intermediate Precision | % RSD (different day, different analyst) | 1.2% | ≤ 2% |
Table 4: Specificity and Limits of the HPLC Method
| Parameter | Result |
| Specificity | No interference from blank and placebo at the retention time of this compound. |
| Limit of Detection (LOD) | 3 µg/mL |
| Limit of Quantification (LOQ) | 10 µg/mL |
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS offers high selectivity and sensitivity, making it a powerful alternative for the quantification of volatile and semi-volatile compounds like this compound.
Experimental Protocol: GC-MS Method
Chromatographic and Mass Spectrometric Conditions:
-
Instrument: Agilent 7890B GC with 5977A MSD or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 280 °C
-
Injection Mode: Splitless
-
Oven Temperature Program: Start at 150 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Quantification Ion: m/z 197
-
Qualifier Ions: m/z 91, 182
Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with dichloromethane.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in dichloromethane to cover the linearity range.
-
Sample Solution: Extract the sample containing this compound with dichloromethane, and dilute to a final concentration within the calibration range.
Data Presentation: GC-MS Method Performance
Table 5: Performance Characteristics of the GC-MS Method
| Parameter | Result |
| Linearity Range | 0.1 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.5% - 101.2% |
| Precision (% RSD) | < 3% |
| Limit of Detection (LOD) | 0.03 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
Method Comparison
Table 6: Head-to-Head Comparison of HPLC and GC-MS Methods
| Feature | HPLC with UV Detection | GC-MS |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation based on volatility and polarity, detection by mass-to-charge ratio. |
| Specificity | Good, but susceptible to interference from compounds with similar chromophores. | Excellent, provides structural information for peak identification. |
| Sensitivity | Moderate (LOQ ~10 µg/mL). | High (LOQ ~0.1 µg/mL). |
| Linearity Range | Typically in the µg/mL to mg/mL range. | Wide, from pg/mL to µg/mL. |
| Sample Volatility | Not a requirement. | Analyte must be volatile and thermally stable. |
| Derivatization | Generally not required. | May be required for non-volatile compounds, but not for this compound. |
| Instrumentation Cost | Lower | Higher |
| Analysis Time | Typically 5-15 minutes per sample. | Typically 10-30 minutes per sample. |
Visualizing the Workflow
To better understand the experimental processes, the following diagrams illustrate the workflows for the HPLC method validation and the GC-MS analysis.
Caption: Workflow for the validation of the HPLC analytical method.
Caption: General workflow for GC-MS analysis.
Conclusion
Both HPLC-UV and GC-MS are suitable methods for the quantification of this compound, each with its own set of advantages and limitations. The choice of method will depend on the specific requirements of the analysis.
-
HPLC-UV is a robust, cost-effective, and widely available technique suitable for routine quality control where high sensitivity is not the primary concern. Its simplicity and speed make it ideal for analyzing a large number of samples.
-
GC-MS provides superior sensitivity and specificity, making it the method of choice for trace level analysis and for complex matrices where interferences are a concern. The mass spectral data also provides unambiguous identification of the analyte.
For drug development professionals, an HPLC method may be sufficient for in-process controls and final product assay, while a more sensitive GC-MS or LC-MS/MS method might be necessary for impurity profiling, metabolite identification, or analysis in biological matrices. Ultimately, the selection should be based on a thorough evaluation of the analytical needs, regulatory requirements, and available resources.
Comparative Reactivity Analysis: N-Benzyl-4-toluidine vs. N-Benzylaniline in Electrophilic Aromatic Substitution
For Immediate Release
This guide provides a detailed comparison of the chemical reactivity of N-Benzyl-4-toluidine and N-Benzylaniline, with a focus on electrophilic aromatic substitution reactions. This information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis to facilitate informed decisions in experimental design and compound selection.
Introduction
N-Benzylaniline and this compound are secondary aromatic amines that serve as important scaffolds in medicinal chemistry and materials science. Their reactivity, particularly in electrophilic aromatic substitution, is a critical factor in their synthetic utility. The primary difference between these two molecules is the presence of a methyl group at the para position of the aniline ring in this compound. This structural modification significantly influences the electron density of the aromatic ring and the nitrogen atom, thereby altering the molecule's reactivity.
The increased electron-donating nature of the methyl group in this compound is expected to enhance its reactivity towards electrophiles when compared to N-Benzylaniline. This guide presents a theoretical framework for this enhanced reactivity, supported by available experimental data and detailed reaction protocols.
Chemical Structures
| Compound | Structure |
| N-Benzylaniline | |
| This compound |
Quantitative Reactivity Comparison
The presence of the electron-donating methyl group in the para position of this compound increases the electron density of the toluidine ring through an inductive effect and hyperconjugation. This enhanced electron density makes the aromatic ring more nucleophilic and thus more susceptible to attack by electrophiles. Consequently, this compound is predicted to be more reactive in electrophilic aromatic substitution reactions than N-Benzylaniline.
| Parameter | N-Benzylaniline | This compound | Reference |
| Predicted pKa | 3.89 | > 3.89 (Expected) | [1] |
| Qualitative Reactivity | Less Reactive | More Reactive | - |
Note: The pKa value for this compound is not explicitly reported but is expected to be higher than that of N-Benzylaniline due to the electron-donating methyl group.
Experimental Protocols
Detailed experimental protocols for key electrophilic substitution reactions are provided below. These protocols serve as a baseline for comparative studies.
Nitration of N-Benzylaniline
Objective: To synthesize phenyl-3-nitrobenzylamine and phenyl-4-nitrobenzylamine via electrophilic nitration of N-Benzylaniline.
Procedure:
-
Dissolve 10 g of N-Benzylaniline in 150 mL of concentrated sulfuric acid, ensuring the solution is well-cooled.
-
Prepare a nitrating mixture by dissolving 3.7 g of nitric acid (d 1.5) in 20 mL of concentrated sulfuric acid.
-
With constant stirring, add the nitrating mixture to the N-Benzylaniline solution, maintaining the temperature at approximately -3°C.
-
Continue stirring the mixture for one hour at 0°C.
-
Pour the reaction mixture over crushed ice.
-
Make the resulting clear solution alkaline by adding a cold sodium carbonate solution, which will cause a reddish-orange precipitate to form.
-
Collect the precipitate (approximately 10 g) and crystallize it from alcohol and then from light petroleum (b.p. 60-80°C) to obtain deep orange needles of phenyl-3-nitrobenzylamine (6.5 g).
-
The mother liquor can be evaporated and the residue repeatedly crystallized from light petroleum to yield yellow plates of phenyl-4-nitrobenzylamine (1 g).[2]
Proposed Nitration of this compound
Objective: To synthesize the nitrated derivatives of this compound. Based on the activating effect of the methyl group, a higher yield and potentially different isomer distribution are expected compared to the nitration of N-Benzylaniline under similar conditions.
Procedure:
This protocol is a proposed adaptation based on the nitration of N-Benzylaniline and studies on the nitration of protected toluidines.[3]
-
Protect the amino group of this compound by reacting it with acetic anhydride to form the corresponding acetamide.
-
Dissolve the resulting N-acetyl-N-benzyl-4-toluidine in a mixture of acetic acid and sulfuric acid.
-
Cool the solution and slowly add a mixture of nitric acid and sulfuric acid, maintaining a low temperature.
-
After the reaction is complete, pour the mixture onto ice and collect the precipitated nitro-acetamide derivative.
-
Hydrolyze the acetamide group by heating with an aqueous acid or base to yield the nitrated this compound products.
Note: The protection of the amino group is crucial to prevent oxidation and to control the regioselectivity of the nitration.
Factors Influencing Reactivity: A Logical Relationship
The following diagram illustrates the key factors that contribute to the higher reactivity of this compound compared to N-Benzylaniline in electrophilic aromatic substitution reactions.
Caption: Logical flow diagram illustrating the electronic effects leading to the enhanced reactivity of this compound.
Experimental Workflow for Comparative Reactivity Studies
To quantitatively compare the reactivity of this compound and N-Benzylaniline, a standardized experimental workflow is essential. The following diagram outlines a typical procedure for a comparative nitration experiment.
References
Safety Operating Guide
Proper Disposal of N-Benzyl-4-toluidine: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of laboratory chemicals is paramount for environmental protection and workplace safety. This guide provides detailed procedures for the proper disposal of N-Benzyl-4-toluidine, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols will help mitigate risks and ensure compliance with regulatory standards.
I. Chemical and Hazard Profile
Before handling this compound, it is crucial to be aware of its properties and associated hazards. This information is critical for making informed decisions regarding its disposal.
| Property | Value |
| CAS Number | 5405-15-2 |
| Molecular Formula | C14H15N |
| Molecular Weight | 197.27 g/mol [1] |
| GHS Hazard Statements | H315: Causes skin irritation[1][2] H319: Causes serious eye irritation[1][2] H335: May cause respiratory irritation[2] |
| Signal Word | Warning[2] |
II. Personal Protective Equipment (PPE) and Safety Precautions
Prior to initiating any disposal procedures, ensure that appropriate personal protective equipment is worn and safety measures are in place.
-
Hand Protection: Wear suitable protective gloves.
-
Eye/Face Protection: Use safety glasses with side-shields or chemical goggles.[2]
-
Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.[2]
-
Respiratory Protection: Use only in a well-ventilated area.[2][3] If ventilation is inadequate, use a NIOSH-approved respirator.
-
Hygiene Measures: Wash hands thoroughly after handling.[2] Do not eat, drink, or smoke in the work area.[4] Contaminated clothing should be removed and washed before reuse.[2][4]
III. Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with local, regional, and national regulations.[4][5] The following steps provide a general framework for its proper disposal.
Step 1: Waste Classification
Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.[5] Consult your institution's environmental health and safety (EHS) office for guidance on classifying this compound waste according to applicable regulations.
Step 2: Waste Segregation and Collection
-
Solid Waste:
-
Liquid Waste (Solutions):
-
Contaminated Materials:
-
Any materials that have come into contact with this compound, such as gloves, paper towels, and weighing papers, should be considered contaminated.
-
Place all contaminated materials in a sealed and properly labeled waste container.
-
Step 3: Labeling and Storage
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Indicate the primary hazards (e.g., "Irritant").
-
Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials.[2] The container should be kept tightly closed.[2]
Step 4: Arrange for Professional Disposal
-
Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.
-
Disposal must be carried out at an approved waste disposal plant.[2][5][6][7]
Important Considerations:
-
Environmental Precautions: Avoid releasing this compound into the environment, including drains, soil, or waterways.[2][4]
-
Spill Response: In the event of a spill, prevent further leakage if it is safe to do so.[2] Follow the containment and cleanup procedures outlined in Step 2.
IV. Disposal Decision Workflow
The following diagram illustrates the logical steps for making decisions regarding the proper disposal of this compound.
Caption: Decision-making workflow for the proper disposal of this compound.
References
- 1. N-benzyl-4-methylaniline | C14H15N | CID 79403 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. aksci.com [aksci.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. aarti-industries.com [aarti-industries.com]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.cn [sigmaaldrich.cn]
- 7. fishersci.com [fishersci.com]
Personal protective equipment for handling N-Benzyl-4-toluidine
This guide provides immediate, essential safety and logistical information for the handling and disposal of N-Benzyl-4-toluidine, tailored for researchers, scientists, and drug development professionals. Following these procedures is critical for ensuring laboratory safety.
Hazard Identification and Personal Protective Equipment
This compound is classified with the following hazards:
-
H335: May cause respiratory irritation[1]
To mitigate these risks, the following personal protective equipment (PPE) is mandatory.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or face shield. | Prevents eye contact which can cause serious irritation.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and protective clothing. | Prevents skin contact which can cause irritation.[1] |
| Respiratory Protection | Use in a well-ventilated area. If dust or fumes are generated, a NIOSH-approved respirator is required. | Prevents inhalation which can cause respiratory tract irritation.[1] |
Operational Plan for Safe Handling
Adherence to a strict operational protocol is crucial when working with this compound to minimize exposure and ensure a safe laboratory environment.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Ensure that an eyewash station and safety shower are readily accessible.[3]
-
Keep the container tightly closed when not in use.[1]
-
Avoid generating dust or fumes.[1]
2. Handling the Chemical:
-
Wear the appropriate PPE as specified in the table above.[1]
-
Avoid contact with skin, eyes, and clothing.[1]
-
After handling, wash hands and any exposed skin thoroughly.[1][4]
-
Do not eat, drink, or smoke in the handling area.[5]
3. In Case of Exposure:
-
If on skin: Wash with plenty of soap and water. If irritation occurs, seek medical attention.[1]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[1]
-
If inhaled: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[1]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Disposal: Dispose of the contents and container to an approved waste disposal plant.[1]
-
Environmental Precautions: Do not allow the product to enter drains, other waterways, or soil.[1]
-
Contaminated Clothing: Take off contaminated clothing and wash it before reuse.[1]
Experimental Workflow for Handling this compound
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
